SB-656104
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C25H30ClN3O3S |
|---|---|
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole |
InChI |
InChI=1S/C25H30ClN3O3S/c26-20-4-6-22(7-5-20)32-23-11-16-28(17-12-23)15-10-21-2-1-14-29(21)33(30,31)24-8-3-19-9-13-27-25(19)18-24/h3-9,13,18,21,23,27H,1-2,10-12,14-17H2/t21-/m1/s1 |
Clave InChI |
QEGMGDYIJDZJCI-OAQYLSRUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SB-656104
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). This technical guide delineates the core mechanism of action of this compound, summarizing key in vitro and in vivo data, and providing detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, chemically known as (6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride), is a novel pharmacological tool developed for the investigation of 5-HT7 receptor function.[1] It emerged from structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic profile of earlier 5-HT7 receptor antagonists like SB-269970-A.[2][3] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes including sleep, cognition, and mood regulation.[2][4] Understanding the precise mechanism by which this compound interacts with this receptor is crucial for its application in preclinical research and potential therapeutic development.
Core Mechanism of Action: 5-HT7 Receptor Antagonism
The primary mechanism of action of this compound is competitive antagonism at the 5-HT7 receptor.[4][5] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, serotonin (B10506) (5-HT), and subsequent activation of downstream signaling pathways.
In Vitro Pharmacology
Binding Affinity:
This compound demonstrates high affinity for both human cloned 5-HT7(a) and 5-HT7(b) receptor variants, as well as the native rat 5-HT7 receptor.[1][4][5] Radioligand binding studies have quantified this affinity, as detailed in the table below.
Functional Antagonism:
Functionally, this compound acts as a competitive antagonist. In cellular assays, it effectively blocks the 5-carboxamidotryptamine (B1209777) (5-CT)-induced accumulation of cyclic AMP (cAMP), a key second messenger in the 5-HT7 receptor signaling cascade.[1][4][5] The 5-HT7 receptor is known to be positively coupled to adenylyl cyclase via a Gs-protein.[2]
In Vivo Pharmacology
In vivo studies in animal models have corroborated the in vitro findings. This compound has been shown to antagonize 5-HT7 receptor-mediated physiological effects. A key model used to demonstrate this is the 5-CT-induced hypothermia in guinea pigs, where this compound produces a significant reversal of the hypothermic effect.[1][4][5] Furthermore, its ability to modulate REM sleep in rats provides further evidence of its in vivo target engagement.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of this compound.
Table 1: In Vitro Binding Affinities and Functional Antagonism of this compound
| Parameter | Receptor/System | Value | Reference |
| pKi | Human 5-HT7(a) (HEK293 cells) | 8.7 ± 0.1 | [1][4][5] |
| pKi | Human 5-HT7(b) (HEK293 cells) | 8.5 ± 0.2 | [1][4][5] |
| pKi | Rat native 5-HT7 (cerebral cortex) | 8.8 ± 0.2 | [1] |
| pKi | Human 5-HT1D | 7.6 | [1][2] |
| pKi | Human 5-HT2A | 7.2 | [2] |
| pKi | Human 5-HT2B | 7.04 | [2] |
| pA2 | h5-HT7(a)/HEK293 cells (vs. 5-CT) | 8.5 | [1][4][5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Model/Condition | Value | Reference |
| ED50 | Guinea Pig | 5-CT-induced hypothermia | 2 mg/kg (i.p.) | [1][4][5] |
| Blood Clearance (CLb) | Rat | i.v. infusion | 58 ± 6 ml min⁻¹ kg⁻¹ | [1][5] |
| Terminal Half-life (t1/2) | Rat | i.p. administration (10 mg/kg) | 1.4 h | [1][5] |
| Brain:Blood Ratio | Rat | Steady-state i.v. infusion | 0.9 : 1 | [1][5] |
| Mean Brain Concentration | Rat | 1 h post i.p. (10 mg/kg) | 0.80 µM | [1][5] |
| Mean Blood Concentration | Rat | 1 h post i.p. (10 mg/kg) | 1.0 µM | [1][5] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (pKi) of this compound for 5-HT7 receptors.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from HEK293 cells stably or transiently expressing the human 5-HT7(a) or 5-HT7(b) receptor subtypes, respectively. For native receptors, rat cerebral cortex tissue was used.[1]
-
Radioligand: [³H]-SB-269970 or [³H]-5-CT were used as the radioligands.[1]
-
Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the competition binding data was used to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.[1]
cAMP Accumulation Assay
Objective: To determine the functional antagonist activity (pA2) of this compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT7(a) receptor were cultured to confluency.[5]
-
Assay: Cells were pre-incubated with various concentrations of this compound for a defined period.
-
Agonist Stimulation: The cells were then stimulated with the 5-HT7 receptor agonist, 5-CT, at various concentrations.
-
cAMP Measurement: Intracellular cAMP levels were measured using a commercially available assay kit (e.g., ELISA-based or radioimmunoassay).
-
Data Analysis: The concentration-response curves for 5-CT in the presence and absence of this compound were plotted. The Schild regression analysis was used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[5]
5-CT-Induced Hypothermia in Guinea Pigs
Objective: To assess the in vivo antagonist activity of this compound.
Methodology:
-
Animals: Male guinea pigs were used for the study.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, and 30 mg/kg) 60 minutes prior to the administration of 5-CT.[1]
-
Induction of Hypothermia: 5-CT (0.3 mg/kg, i.p.) was administered to induce a hypothermic response.[1]
-
Temperature Measurement: Core body temperature was measured at regular intervals (e.g., 55, 85, and 115 minutes) post-5-CT administration.[1]
-
Data Analysis: The maximal change in body temperature was calculated for each animal. The dose-response curve for this compound's reversal of the 5-CT-induced hypothermia was plotted to determine the ED50 value.[1]
Visualizations
Signaling Pathway of 5-HT7 Receptor and this compound Action
Caption: 5-HT7 receptor signaling and the inhibitory action of this compound.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Logical Relationship of In Vivo Hypothermia Experiment
Caption: Logic of the 5-CT-induced hypothermia experiment.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT7 receptor antagonist. Its mechanism of action has been thoroughly investigated through a series of in vitro and in vivo studies, which consistently demonstrate its ability to competitively block the binding of serotonin to the 5-HT7 receptor and inhibit its downstream signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers utilizing this compound as a pharmacological tool to further elucidate the physiological and pathological roles of the 5-HT7 receptor.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-656104-A: A Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-656104-A is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes including the regulation of circadian rhythms, sleep, mood, and cognition.[1][2] Developed as a structural analog of the earlier 5-HT7 antagonist SB-269970-A, this compound-A exhibits an improved pharmacokinetic profile, making it a valuable tool for in vivo research.[3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound-A, intended to support further investigation into its therapeutic potential.
Chemical Properties and Synthesis
This compound-A is chemically known as (6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride).[1][2]
| Property | Value |
| Molecular Formula | C25H30ClN3O3S |
| Molecular Weight | 504.0 g/mol |
| Chemical Name | (6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride) |
Synthesis: A detailed, step-by-step synthesis protocol for this compound-A is not publicly available. However, its synthesis was part of a focused structure-activity relationship (SAR) study aimed at improving the pharmacokinetic properties of the earlier 5-HT7 antagonist, SB-269970-A. The key structural modifications involved the replacement of the phenolic group in SB-269970-A with an indole (B1671886) moiety and the substitution of the piperidinyl 4-methyl group with a heterocyclic ring system.[3] Based on the synthesis of structurally related indole-based 5-HT7 antagonists, a plausible synthetic route would likely involve the coupling of a suitably functionalized indole-6-sulfonyl chloride with (R)-2-(2-aminoethyl)pyrrolidine, followed by N-alkylation with a 4-(4-chlorophenoxy)piperidine (B1599248) derivative.
Mechanism of Action and Biological Target
This compound-A is a high-affinity, selective antagonist of the 5-HT7 receptor.[1][2] The 5-HT7 receptor is a Gs-protein coupled receptor, and its activation by serotonin (5-HT) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound-A competitively blocks the binding of serotonin to the 5-HT7 receptor, thereby inhibiting this downstream signaling cascade.[2]
5-HT7 Receptor Signaling Pathway
The antagonism of the 5-HT7 receptor by this compound-A interrupts the canonical Gs-coupled signaling pathway.
Quantitative Data
In Vitro Receptor Binding Affinity
The affinity of this compound-A for the 5-HT7 receptor has been determined through radioligand binding assays.
| Receptor | Radioligand | Preparation | pKi (mean ± SEM) | Reference |
| Human 5-HT7(a) | [3H]-SB-269970 | Cloned | 8.7 ± 0.1 | [1][2] |
| Human 5-HT7(b) | [3H]-SB-269970 | Cloned | 8.5 ± 0.2 | [1][2] |
| Rat Native 5-HT7 | [3H]-SB-269970 | Brain tissue | 8.8 ± 0.2 | [1][2] |
This compound-A demonstrates high selectivity for the 5-HT7 receptor over other serotonin receptor subtypes, with the exception of the 5-HT1D receptor, for which it shows approximately 10-fold selectivity.[2]
In Vitro Functional Antagonism
The functional antagonist activity of this compound-A was assessed by its ability to inhibit the 5-carboxamidotryptamine (B1209777) (5-CT)-induced accumulation of cAMP in cells expressing the human 5-HT7(a) receptor.
| Assay | Agonist | Cell Line | pA2 (mean ± SEM) | Reference |
| cAMP Accumulation | 5-CT | h5-HT7(a)/HEK293 | 8.5 | [1][2] |
The pA2 value is consistent with the pKi values obtained from binding assays, indicating competitive antagonism.[1][2]
In Vivo Pharmacokinetics in Rats
Pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats.
| Administration | Dose | t1/2 (h) | CLb (ml min-1 kg-1) | Brain:Blood Ratio (steady state) | Reference |
| Intravenous (i.v.) | 1 mg/kg | ~2 | 58 ± 6 | 0.9 : 1 | [1][2] |
| Intraperitoneal (i.p.) | 10 mg/kg | 1.4 | - | - | [1][2] |
These data indicate that this compound-A is CNS penetrant and has a longer half-life compared to its predecessor, SB-269970-A.[1]
In Vivo Pharmacodynamic Effects
This compound-A dose-dependently reversed the hypothermic effect induced by the 5-HT7 agonist 5-CT.
| Drug | Administration | ED50 (mg/kg) | Reference |
| This compound-A | i.p. | 2 | [1][2] |
This compound-A significantly altered sleep architecture in rats, particularly affecting REM sleep.
| Dose (i.p.) | Effect on REM Sleep Latency | Effect on Total REM Sleep | Reference |
| 10 mg/kg | No significant effect | Reduced | [1][2] |
| 30 mg/kg | Increased (+93%) | Reduced | [1][2] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of this compound-A to 5-HT7 receptors.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT7 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-SB-269970), and a range of concentrations of this compound-A. For determining non-specific binding, a high concentration of a non-labeled 5-HT7 ligand (e.g., 5-CT) is used instead of this compound-A. Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the logarithm of the this compound-A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (General Protocol)
This protocol describes the general methodology for assessing the functional antagonist activity of this compound-A.
Detailed Steps:
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT7(a) receptor in appropriate media.
-
Assay Procedure: Seed the cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound-A. Stimulate the cells with a fixed concentration of the 5-HT7 agonist 5-CT in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: Plot the cAMP concentration as a function of the 5-CT concentration in the presence of different concentrations of this compound-A. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist dose-response curve. A slope of the Schild regression close to 1 is indicative of competitive antagonism.
In Vivo 5-CT-Induced Hypothermia in Guinea Pigs
Experimental Procedure:
-
Animal Acclimatization: Acclimatize male guinea pigs to the experimental conditions.
-
Temperature Measurement: Measure the baseline rectal temperature of the animals.
-
Drug Administration: Administer this compound-A (or vehicle) via intraperitoneal (i.p.) injection. After a set pre-treatment time (e.g., 60 minutes), administer the 5-HT7 agonist 5-CT (i.p.).
-
Post-treatment Monitoring: Measure rectal temperature at regular intervals after 5-CT administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each animal. Compare the hypothermic response in the this compound-A treated groups to the vehicle-treated group to determine the dose-dependent reversal of 5-CT-induced hypothermia and calculate the ED50.
In Vivo Electroencephalography (EEG) for Sleep Analysis in Rats
Experimental Workflow:
Methodology:
-
Surgery: Surgically implant electrodes for recording EEG from the cortex and electromyography (EMG) from the nuchal muscles of rats under anesthesia.
-
Recovery and Habituation: Allow the animals to recover from surgery and acclimatize to the recording chambers and tether system.
-
Recording: Record baseline EEG and EMG data. On the test day, administer this compound-A or vehicle and record for an extended period.
-
Sleep Scoring: Manually or automatically score the recorded data into epochs of wakefulness, non-REM (NREM) sleep, and REM sleep based on the characteristic EEG and EMG patterns.
-
Data Analysis: Quantify various sleep parameters, including the latency to the first episode of REM sleep and the total duration of each sleep state. Compare the results from the drug-treated group to the vehicle control group using appropriate statistical tests.
Conclusion
This compound-A is a well-characterized, selective, and CNS-penetrant 5-HT7 receptor antagonist. Its favorable pharmacokinetic profile makes it a superior tool for in vivo studies compared to earlier compounds. The data summarized in this guide highlight its utility in elucidating the physiological roles of the 5-HT7 receptor and exploring its potential as a therapeutic target for disorders related to sleep, mood, and cognition. This document provides a foundational resource for researchers to design and execute further studies with this important pharmacological tool.
References
SB-656104: A Technical Guide to 5-HT7 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of SB-656104 for the 5-hydroxytryptamine-7 (5-HT7) receptor. The document details the binding affinities of this compound at the 5-HT7 receptor and various off-target sites, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.
Introduction
This compound is a potent and selective antagonist of the 5-HT7 receptor.[1][2] Developed as a successor to earlier compounds like SB-269970, this compound exhibits an improved pharmacokinetic profile, making it a valuable tool for in vivo studies.[1][3] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and sleep.[4][5] Consequently, selective antagonists like this compound are crucial for elucidating the specific roles of this receptor and for the potential development of therapeutics for disorders such as depression and sleep disturbances.[1][4]
Binding Affinity and Selectivity Profile
The selectivity of this compound is defined by its high binding affinity for the 5-HT7 receptor compared to a wide panel of other receptors. Quantitative data from radioligand binding assays are summarized below.
Table 1: Binding Affinity of this compound at Serotonin (B10506) (5-HT) Receptors
| Receptor Subtype | pKi | Ki (nM) | Selectivity Fold (vs. h5-HT7a) |
| Human 5-HT7a | 8.7 ± 0.1 | ~2.0 | - |
| Human 5-HT7b | 8.5 ± 0.2 | ~3.2 | ~1.6 |
| Rat native 5-HT7 | 8.8 ± 0.2 | ~1.6 | - |
| Human 5-HT1D | 7.6 | ~25 | ~12 |
| Human 5-HT2A | 7.2 | ~63 | ~31 |
| Human 5-HT2B | 7.04 | ~91 | ~45 |
| Human 5-HT5A | 6.74 | ~182 | ~91 |
Data sourced from references[1],[6],[2].
Table 2: Binding Affinity of this compound at Non-Serotonergic Receptors
| Receptor Subtype | pKi | Ki (nM) |
| Dopamine D2 | 7.01 | ~98 |
Data sourced from reference[7].
As the data indicates, this compound demonstrates high affinity for the human 5-HT7a receptor, with a pKi of 8.7.[1][2] The compound displays at least a 30-fold greater selectivity for the human 5-HT7a receptor over other serotonin receptor subtypes, with the exception of the 5-HT1D receptor, for which it is approximately 10- to 12-fold selective.[1][2][6] It is noteworthy that at the 5-HT1D receptor, this compound acts as an inverse agonist.[1]
Experimental Protocols
The binding affinity and selectivity of this compound were primarily determined using competitive radioligand binding assays.
This protocol is a generalized representation based on standard methodologies.[8][9][10]
-
Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the receptor of interest (e.g., human 5-HT7a) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
The assay is conducted in 96-well plates with a final volume typically around 250 µL.
-
To each well, the following are added:
-
A fixed concentration of a specific radioligand (e.g., [3H]-SB-269970 or [3H]-5-CT).[1] The concentration is typically at or below the Kd of the radioligand for the receptor to ensure sensitivity.
-
Varying concentrations of the unlabeled competitor compound, this compound. A wide concentration range (e.g., 10^-11 to 10^-5 M) is used to generate a full competition curve.
-
The prepared cell membranes (e.g., 5-20 µg of protein).
-
-
Non-specific binding is determined in parallel wells containing the radioligand and a high concentration of an unlabeled reference compound.
-
-
Incubation and Filtration:
-
The plates are incubated at a controlled temperature (e.g., 30°C or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[8][11]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), which trap the membranes with bound radioligand.[8][11]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
5-HT7 Receptor Signaling Pathways
As an antagonist, this compound blocks the downstream signaling initiated by the binding of the endogenous agonist, serotonin (5-HT), to the 5-HT7 receptor. This receptor is known to couple to at least two distinct G-protein signaling pathways.[12][13]
-
Gαs Pathway (Canonical): Activation of the 5-HT7 receptor leads to the stimulation of a Gs protein. This activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][12] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and other kinases like ERK.[13] this compound competitively antagonizes this process.[2]
-
Gα12 Pathway (Non-Canonical): The 5-HT7 receptor can also couple to G12 proteins.[12][13] This pathway involves the activation of small GTPases, such as Rho and Cdc42.[12][13] Activation of this cascade influences the actin cytoskeleton and is involved in morphological changes in neurons, such as neurite outgrowth and the formation of dendritic spines.[12][13]
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
SB-656104: A Technical Overview of a Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of SB-656104, a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. The information presented herein is compiled from key preclinical studies to serve as a resource for researchers in neuroscience, pharmacology, and drug discovery.
Introduction
This compound, chemically known as (6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride), emerged from a focused structure-activity relationship (SAR) program aimed at improving the pharmacokinetic properties of an earlier 5-HT7 receptor antagonist, SB-269970-A.[1][2] The primary liability of SB-269970-A was its short half-life, limiting its utility in in vivo studies.[2] The development of this compound successfully addressed this limitation, providing a valuable pharmacological tool for elucidating the physiological roles of the 5-HT7 receptor.
Discovery and Synthesis
The discovery of this compound was a result of systematic chemical modifications to the SB-269970-A scaffold.[1] The key structural changes involved the replacement of the phenolic group in SB-269970-A with an indole (B1671886) moiety and the substitution of the piperidinyl 4-methyl group with a heterocyclic ring system.[1] These modifications led to a compound with a significantly improved pharmacokinetic profile, particularly a longer half-life.[2]
While a detailed, step-by-step synthesis protocol is described in the primary literature by Forbes et al. (2002) in Bioorganic & Medicinal Chemistry Letters, the general synthetic strategy is outlined below.[1]
Pharmacological Profile
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the 5-HT7 receptor. It potently inhibits the binding of the radioligand [3H]-SB-269970 to human cloned 5-HT7(a) and 5-HT7(b) receptor variants, as well as to the native rat 5-HT7 receptor.[3] Functionally, it acts as a competitive antagonist, effectively blocking the 5-carboxamidotryptamine (B1209777) (5-CT)-induced accumulation of cyclic AMP (cAMP) in cells expressing the human 5-HT7(a) receptor.[3] The compound exhibits at least 30-fold selectivity for the human 5-HT7(a) receptor over other human cloned 5-HT receptors, with the exception of the 5-HT1D receptor, for which it shows approximately 10-fold selectivity.[3]
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Receptor/Assay | Species | Value | Reference |
| pKi | Human 5-HT7(a) | Human | 8.7 ± 0.1 | [3] |
| Human 5-HT7(b) | Human | 8.5 ± 0.2 | [3] | |
| Native 5-HT7 | Rat | 8.8 ± 0.2 | [3] | |
| pA2 | 5-CT-induced cAMP accumulation | Human (h5-HT7(a)/HEK293 cells) | 8.5 | [3] |
| Selectivity | 5-HT7(a) vs. other 5-HT receptors (except 5-HT1D) | Human | >30-fold | [3] |
| 5-HT7(a) vs. 5-HT1D | Human | ~10-fold | [3] |
In Vivo Pharmacology
In vivo studies have corroborated the 5-HT7 receptor antagonist activity of this compound. In a pharmacodynamic model in guinea pigs, this compound produced a significant, dose-dependent reversal of the hypothermia induced by the 5-HT7 receptor agonist 5-CT.[2] Furthermore, studies in rats have demonstrated that this compound modulates sleep architecture, specifically affecting rapid eye movement (REM) sleep.[2][3]
Table 2: In Vivo Pharmacological Data for this compound
| Parameter | Model | Species | Dose/Route | Effect | Reference |
| ED50 | 5-CT-induced hypothermia | Guinea Pig | i.p. | 2 mg/kg | [2][3] |
| REM Sleep Latency | Sleep-wake cycle | Rat | 30 mg/kg i.p. | 93% increase | [2][3] |
| Total REM Sleep | Sleep-wake cycle | Rat | 10 and 30 mg/kg i.p. | Significant reduction | [2][3] |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound possesses moderate blood clearance and good tissue distribution.[2] Importantly, it is CNS penetrant, a critical feature for a centrally acting agent.[2][3] The oral bioavailability was determined to be 16% from an aqueous suspension.[2]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Value | Reference |
| Blood Clearance (CLb) | i.v. infusion | 58 ± 6 ml min⁻¹ kg⁻¹ | [2][3] |
| Volume of Distribution (Vss) | i.v. infusion | 6.7 ± 1.3 L kg⁻¹ | [2] |
| Terminal Half-life (t1/2) | i.v. infusion | ~2 h | [2] |
| Oral Bioavailability | p.o. (3 mg/kg) | 16% | [2] |
| Brain : Blood Ratio (steady-state) | i.v. infusion | 0.9 : 1 | [2][3] |
| Terminal Half-life (t1/2) | i.p. (10 mg/kg) | 1.4 h | [2][3] |
| Mean Brain Concentration (1h post-dose) | i.p. (10 mg/kg) | 0.80 µM | [2][3] |
| Mean Blood Concentration (1h post-dose) | i.p. (10 mg/kg) | 1.0 µM | [2][3] |
Mechanism of Action and Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (B10506) (5-HT), leads to an increase in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist at this receptor, blocking the binding of 5-HT and thereby preventing the downstream signaling cascade.
Experimental Protocols
Radioligand Binding Studies
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.
-
Method: Compound affinity for the human cloned 5-HT7(a) receptor was determined by displacement of [3H]-SB-269970.[2] Assays were performed in membranes prepared from HEK293 cells stably expressing the receptor. Non-specific binding was determined in the presence of a high concentration of a competing ligand. Data were analyzed using non-linear regression to determine the IC50, which was then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
-
Objective: To assess the functional antagonist activity of this compound.
-
Method: HEK293 cells expressing the human 5-HT7(a) receptor were incubated with various concentrations of this compound prior to stimulation with the agonist 5-CT. The intracellular accumulation of cAMP was measured using a suitable immunoassay. The pA2 value, a measure of antagonist potency, was calculated from Schild analysis of the concentration-response curves.[3]
Pharmacokinetic Studies in Rats
-
Intravenous (i.v.) Infusion: Male Sprague-Dawley rats were surgically equipped with cannulas in the jugular and femoral veins.[2] this compound was administered as a constant rate infusion via the femoral vein.[2] Serial blood samples were collected from the jugular vein to determine plasma concentrations over time.[2] For CNS penetration, a steady-state infusion was performed, and at the end of the infusion, both blood and brain tissue were collected for concentration analysis.[2]
-
Intraperitoneal (i.p.) Administration: A composite pharmacokinetic profile was determined following a single i.p. administration of this compound to male Sprague-Dawley rats.[2] At various time points after dosing, groups of animals were euthanized, and blood and brain samples were collected for analysis.[2]
5-CT-Induced Hypothermia in Guinea Pigs
-
Objective: To evaluate the in vivo pharmacodynamic activity of this compound.
-
Method: Male guinea pigs were administered this compound (1, 3, 10, or 30 mg/kg) via intraperitoneal injection 60 minutes before an i.p. injection of 5-CT (0.3 mg/kg).[2] Body temperature was measured at multiple time points following 5-CT administration.[2] The ability of this compound to reverse the hypothermic effect of 5-CT was quantified, and an ED50 value was calculated.[2]
Clinical Development Status
As of the latest available information, this compound has been utilized primarily as a preclinical research tool to investigate the function of the 5-HT7 receptor. There is no publicly available evidence to suggest that this compound has entered into human clinical trials. Its development status is considered pending.[4]
Conclusion
This compound is a potent, selective, and CNS-penetrant 5-HT7 receptor antagonist with an improved pharmacokinetic profile compared to its predecessor. Its well-characterized in vitro and in vivo pharmacology has made it an invaluable tool for exploring the role of the 5-HT7 receptor in various physiological processes, including sleep and thermoregulation. The data summarized in this guide provide a solid foundation for researchers interested in utilizing this compound in their own investigations into the therapeutic potential of 5-HT7 receptor modulation.
References
- 1. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Technical Guide to the Structural and Pharmacological Differences Between SB-656104 and SB-269970-A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the structural and pharmacological properties of two potent and selective 5-HT7 receptor antagonists, SB-656104 and SB-269970-A. This document outlines their core structural differences, comparative binding affinities, functional activities, and the experimental methodologies used for their characterization.
Core Structural Differences
This compound was developed through a focused structure-activity relationship (SAR) study based on the chemical scaffold of SB-269970-A. The primary goal was to improve the pharmacokinetic profile of the parent compound.[1][2] The key structural modifications involved two specific regions of the molecule:
-
Replacement of the Phenolic Group: The 3-hydroxyphenyl group present in SB-269970-A was substituted with an indole (B1671886) moiety in this compound.[1][2]
-
Modification of the Piperidinyl Group: The 4-methyl-piperidinyl moiety in SB-269970-A was replaced with a 4-(4-chloro-phenoxy)-piperidinyl group in this compound.[1]
These changes resulted in a compound, this compound, with a longer in vivo half-life compared to SB-269970-A.[3]
References
The Role of 5-HT7 Receptors in REM Sleep: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant modulator of sleep-wake architecture, with a particularly complex and pivotal role in the regulation of Rapid Eye Movement (REM) sleep. This technical guide synthesizes current research, presenting genetic and pharmacological evidence, detailing underlying signaling pathways, and outlining key experimental methodologies. Quantitative data from seminal studies are summarized to provide a clear comparative overview. This document aims to serve as a comprehensive resource for professionals investigating the therapeutic potential of targeting the 5-HT7 receptor for sleep-related disorders and associated neuropsychiatric conditions.
Introduction: The 5-HT7 Receptor in the Central Nervous System
Discovered in 1993, the 5-HT7 receptor is one of the most recently identified serotonin receptor subtypes.[1] It is widely distributed throughout the brain, with high densities in regions critical for sleep, mood, and circadian rhythm regulation, including the thalamus, hypothalamus, hippocampus, and the dorsal raphe nucleus (DRN).[2][3] The 5-HT7 receptor is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3][4] Additionally, it can couple to G12 proteins, activating Rho GTPases like Cdc42, which are involved in regulating neuronal morphology.[2][5] This dual signaling capability underlies its diverse physiological functions, from neurite outgrowth to the modulation of sleep cycles.[5][6]
Genetic Evidence: Insights from 5-HT7 Knockout Models
The foundational evidence for the involvement of the 5-HT7 receptor in REM sleep comes from studies on knockout (KO) mice. These animals, lacking the gene for the 5-HT7 receptor, exhibit a distinct sleep phenotype compared to their wild-type (WT) counterparts.
-
Reduced REM Sleep: The most consistent finding is that 5-HT7 KO mice spend significantly less time in REM sleep, particularly during the light period (the primary sleep phase for rodents).[7][8][9]
-
Fewer REM Episodes: This reduction in total REM sleep duration is often accompanied by a decrease in the number of REM sleep episodes.[9]
-
No Change in NREM Sleep: Notably, the time spent in non-REM (NREM) sleep or wakefulness does not typically differ between 5-HT7 KO and WT mice, highlighting a specific role for the receptor in REM sleep regulation.[7][8]
These genetic studies strongly suggest that the 5-HT7 receptor is endogenously involved in the promotion or maintenance of REM sleep.
Pharmacological Modulation of REM Sleep
Pharmacological studies using selective agonists and antagonists have further elucidated the role of the 5-HT7 receptor, though they have also introduced a layer of complexity.
Effects of 5-HT7 Receptor Agonists
Systemic or direct intracerebral administration of selective 5-HT7 receptor agonists, such as LP-211 and LP-44, consistently leads to a suppression of REM sleep.[7][8]
-
Systemic Administration: Intraperitoneal injection of LP-211 in rats significantly reduces REM sleep and increases wakefulness.[7][8]
-
Local Microinjections: Direct infusion of agonists into key brain regions known to regulate REM sleep, including the dorsal raphe nucleus (DRN), locus coeruleus (LC), basal forebrain (BF), and laterodorsal tegmental nucleus (LDT), also produces a robust decrease in REM sleep.[7][8][10]
Effects of 5-HT7 Receptor Antagonists
Paradoxically, selective 5-HT7 receptor antagonists also induce a reduction in REM sleep.
-
Systemic Administration: Intraperitoneal injection of antagonists like SB-269970 and SB-656104 in rats, as well as oral administration of NJ-18038683 in rats and humans, leads to a decrease in REM sleep.[1][7][8]
-
Local Microinjections: Direct microinjection of the antagonist SB-269970 into the DRN and the basal forebrain similarly suppresses REM sleep in rats.[7][8][11] However, when infused into the laterodorsal tegmental nucleus (LDT), the same antagonist provoked an increase in REM sleep, demonstrating site-specific effects.[11]
This unusual pharmacological profile, where both activation and blockade of the same receptor can lead to a similar outcome (REM sleep suppression), suggests that the traditional two-state "on/off" model of receptor function may not fully apply to the 5-HT7 receptor.[7][8] It may involve complex interactions with local circuits, biased agonism, or receptor desensitization phenomena.
Interaction with Serotonin Reuptake Inhibitors (SSRIs)
The 5-HT7 receptor's role is further highlighted by its interaction with SSRIs. Genetic deletion or pharmacological blockade of 5-HT7 receptors enhances the REM sleep suppression effect of SSRIs like citalopram (B1669093), fluoxetine, and paroxetine.[1][12][13] This potentiation suggests that targeting 5-HT7 receptors could be a strategy to enhance the therapeutic effects of SSRIs, particularly in mood disorders where REM sleep abnormalities are prevalent.[9][13]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the modulation of REM sleep by the 5-HT7 receptor.
Table 1: Effects of 5-HT7 Receptor Knockout (KO) on REM Sleep in Mice
| Study Reference | Model | REM Sleep Parameter | Observation |
| Hedlund et al. (as cited in[7][8]) | 5-HT7 KO Mice | Total Time | Reduced vs. Wild-Type |
| Goutagny et al. (as cited in[9]) | 5-HT7 KO Mice | Total Time | Reduced vs. Wild-Type |
| Goutagny et al. (as cited in[9]) | 5-HT7 KO Mice | Episode Frequency | Reduced vs. Wild-Type |
Table 2: Effects of Pharmacological Agents Targeting 5-HT7 Receptors on REM Sleep in Rodents
| Agent Type | Compound | Species | Administration Route | Brain Region (if applicable) | Effect on REM Sleep | Reference |
| Agonist | LP-211 | Rat | Systemic (i.p.) | N/A | Reduced | [7][8] |
| Agonist | LP-211 | Rat | Microinjection | Dorsal Raphe Nucleus | Reduced | [7][8] |
| Agonist | LP-211 | Rat | Microinjection | Basal Forebrain | Reduced | [7][8] |
| Agonist | LP-44 | Rat | Microinjection | Dorsal Raphe Nucleus | Reduced | [7][10][14] |
| Antagonist | SB-269970 | Rat | Systemic (i.p.) | N/A | Reduced | [7][8] |
| Antagonist | This compound | Rat | Systemic (i.p.) | N/A | Reduced | [7][8] |
| Antagonist | NJ-18038683 | Rat | Oral | N/A | Reduced | [7][8] |
| Antagonist | SB-269970 | Rat | Microinjection | Dorsal Raphe Nucleus | Reduced | [7][11] |
| Antagonist | SB-269970 | Rat | Microinjection | Basal Forebrain (HDB) | Reduced | [11] |
| Antagonist | SB-269970 | Rat | Microinjection | Laterodorsal Tegmental N. | Increased | [11] |
Signaling Pathways and Neuroanatomical Circuits
The effects of 5-HT7 receptor modulation on REM sleep are mediated by specific intracellular signaling cascades and neuronal circuits.
Intracellular Signaling
Activation of the 5-HT7 receptor initiates two primary signaling pathways:
-
Gs-cAMP-PKA Pathway: The canonical pathway involves the Gs alpha subunit, which activates adenylyl cyclase, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA).[2][3] This cascade can phosphorylate numerous downstream targets, influencing neuronal excitability and gene expression.
-
G12-Rho-Cdc42 Pathway: The 5-HT7 receptor can also couple to G12 proteins, which activate small GTPases of the Rho family, such as RhoA and Cdc42.[2][5] This pathway is critically involved in regulating the actin cytoskeleton, thereby influencing neuronal morphology, including neurite elongation and dendritic spine formation.[5][6]
Caption: Canonical Gs and G12 signaling pathways activated by the 5-HT7 receptor.
Key Brainstem and Forebrain Circuits
The paradoxical effects of 5-HT7 ligands are likely due to their actions within a complex network of REM-regulating nuclei. A prominent hypothesis suggests that 5-HT7 receptors modulate the activity of GABAergic interneurons, which in turn inhibit key REM-on and REM-off cell populations.
-
Dorsal Raphe Nucleus (DRN): The DRN contains the majority of the brain's serotonergic neurons. Both agonists and antagonists of 5-HT7 receptors microinjected here suppress REM sleep.[7][10][11] It is proposed that 5-HT7 receptors on GABAergic interneurons in the DRN modulate the activity of serotonergic neurons that project to other REM-regulating areas.[10]
-
Laterodorsal and Pedunculopontine Tegmental Nuclei (LDT/PPT): These brainstem nuclei contain cholinergic (REM-on) neurons crucial for generating REM sleep. Activation of 5-HT7 receptors is thought to decrease the activity of these REM-promoting neurons, possibly via GABAergic inhibition.[1]
-
Basal Forebrain (BF): Microinjections of both agonists and antagonists into the horizontal limb of the diagonal band of Broca (HDB) within the BF reduce REM sleep, again suggesting modulation of local GABAergic circuitry that influences cortical arousal.[7][11]
References
- 1. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT7R/G12 Signaling Regulates Neuronal Morphology and Function in an Age-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics [frontiersin.org]
- 7. The role of serotonin 5-HT7 receptor in regulating sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT7 receptor inhibition and inactivation induce antidepressantlike behavior and sleep pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The serotonin 5-HT7 receptor agonist LP-44 microinjected into the dorsal raphe nucleus suppresses REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microinjection of the 5-HT7 receptor antagonist SB-269970 into the rat brainstem and basal forebrain: site-dependent effects on REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT7 receptor deletion enhances REM sleep suppression induced by selective serotonin reuptake inhibitors, but not by direct stimulation of 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective blockade of 5-hydroxytryptamine (5-HT)7 receptors enhances 5-HT transmission, antidepressant-like behavior, and rapid eye movement sleep suppression induced by citalopram in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Selective pharmacological blockade of the 5-HT7 receptor attenuates light and 8-OH-DPAT induced phase shifts of mouse circadian wheel running activity [frontiersin.org]
An In-depth Technical Guide to SB-656104 and CXCR2 Antagonism in Neuroscience Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacological tool SB-656104 and the role of CXCR2 antagonism in neuroscience research. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of their respective mechanisms of action, experimental applications, and relevant signaling pathways. While the initial query focused on this compound as a CXCR2 antagonist, it is crucial to clarify that this compound is, in fact, a selective 5-HT7 receptor antagonist.[1][2] This guide will first detail the established pharmacology of this compound and then provide an in-depth exploration of the therapeutic potential and experimental use of selective CXCR2 antagonists in neuroscience, using the well-characterized compound SB225002 as a primary example.
Part 1: this compound - A Selective 5-HT7 Receptor Antagonist
This compound-A is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7).[1] It is a structural analogue of SB-269970-A with an improved pharmacokinetic profile, making it a more suitable tool for in vivo studies.[2][3] Its utility in neuroscience research primarily revolves around the modulation of the serotonergic system, particularly in areas like sleep architecture and potentially in conditions like migraine and stress-related disorders.[1][4]
Quantitative Data: this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (pKi) | Human 5-HT7(a) (HEK293 cells) | 8.7 ± 0.1 | [1] |
| Human 5-HT7(b) (HEK293 cells) | 8.5 ± 0.2 | [1] | |
| Rat native 5-HT7 (cerebral cortex) | 8.8 ± 0.2 | [1] | |
| Human 5-HT1D | 7.6 | [3] | |
| Functional Antagonism (pA2) | 5-CT-induced cAMP accumulation (h5-HT7(a)/HEK293 cells) | 8.5 | [1] |
| In Vivo Efficacy (ED50) | Reversal of 5-CT-induced hypothermia (guinea pig) | 2 mg/kg (i.p.) | [1] |
| Pharmacokinetics | |||
| Blood Clearance (CLb) | Rat | 58 ± 6 ml min⁻¹ kg⁻¹ | [1] |
| Brain:Blood Ratio (steady-state) | Rat | 0.9 : 1 | [1] |
| Half-life (t1/2) | Rat (10 mg/kg i.p.) | 1.4 h | [1] |
Key Experimental Protocols for this compound
1. Radioligand Binding Assay: [3]
-
Objective: To determine the binding affinity of this compound for 5-HT7 receptors.
-
Preparation: Cell membranes are prepared from HEK293 cells expressing the human 5-HT7(a) receptor.
-
Procedure:
-
Membranes are incubated with the radioligand [³H]-SB-269970.
-
Increasing concentrations of this compound-A are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
After incubation, the membranes are washed and the bound radioactivity is measured using liquid scintillation counting.
-
The IC50 is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Model of 5-HT7 Receptor Antagonism (5-CT-induced Hypothermia): [3]
-
Objective: To assess the in vivo functional antagonism of 5-HT7 receptors by this compound.
-
Animals: Guinea pigs.
-
Procedure:
-
Administer this compound-A (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 60 minutes), administer the 5-HT7 agonist 5-carboxamidotryptamine (B1209777) (5-CT) (e.g., 0.3 mg/kg, i.p.).
-
Measure core body temperature at set intervals (e.g., 55, 85, and 115 minutes) post-5-CT administration.
-
Calculate the maximal change in body temperature and determine the ED50 for this compound-A in reversing the hypothermic effect of 5-CT.
-
Signaling Pathway and Experimental Workflow for this compound
Caption: Mechanism of this compound as a 5-HT7 receptor antagonist.
Caption: Experimental workflow for the 5-CT-induced hypothermia model.
Part 2: CXCR2 Antagonism in Neuroscience
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a critical role in inflammatory responses, primarily by mediating neutrophil chemotaxis. In the central nervous system (CNS), CXCR2 is expressed on various cells, including neurons, microglia, and astrocytes.[5] Its activation by ligands such as CXCL1 and IL-8 is implicated in the pathogenesis of several neurological conditions, including neuropathic pain, traumatic brain injury, and neuroinflammation associated with sepsis.[5][6][7] Consequently, CXCR2 antagonists are valuable research tools and potential therapeutic agents for these disorders.
SB225002: A Selective CXCR2 Antagonist
SB225002 is a potent, selective, and non-peptide antagonist of the CXCR2 receptor.[8] It has been extensively used in preclinical models to investigate the role of CXCR2 in neuroinflammation and neuropathic pain.[9][10]
Quantitative Data: CXCR2 Antagonists
| Compound | Parameter | Species/System | Value | Reference |
| SB225002 | IC50 (¹²⁵I-IL-8 binding to CXCR2) | Human | 22 nM | [8][11] |
| IC50 (IL-8-mediated Ca²⁺ mobilization) | HL60 cells | 8 nM | ||
| IC50 (GROα-mediated Ca²⁺ mobilization) | HL60 cells | 10 nM | ||
| Selectivity | >150-fold over CXCR1 | Human | [8] | |
| SCH-527123 | IC50 | Human CXCR2 | 2.6 nM | [12] |
| IC50 | Human CXCR1 | 36 nM | [12] | |
| Kd | Mouse CXCR2 | 0.20 nM | [12][13] | |
| Kd | Rat CXCR2 | 0.20 nM | [12][13] |
Key Experimental Protocols for CXCR2 Antagonism in Neuroscience
1. In Vitro Microglia Activation Assay: [9]
-
Objective: To determine the effect of a CXCR2 antagonist on pro-inflammatory cytokine production in microglia.
-
Preparation: Primary microglia are isolated from the spinal cords of neonatal rats, or a microglial cell line (e.g., BV2) is used.
-
Procedure:
-
Culture the microglial cells to the desired confluency.
-
Pre-treat cells with various concentrations of SB225002 for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA.
-
2. In Vivo Model of Neuropathic Pain (Spinal Nerve Ligation): [9]
-
Objective: To evaluate the effect of a CXCR2 antagonist on pain hypersensitivity.
-
Animals: Rats.
-
Procedure:
-
Induce neuropathic pain via L5 spinal nerve ligation (SNL).
-
Administer SB225002 (e.g., via intrathecal or intraperitoneal injection) at specified time points post-surgery.
-
Assess pain-related behaviors:
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.
-
Cold Allodynia: Apply a drop of acetone (B3395972) to the paw and measure the withdrawal response duration.
-
-
At the end of the experiment, collect spinal cord tissue to analyze markers of neuroinflammation (e.g., microglial activation via Iba1 immunohistochemistry, cytokine levels via ELISA or RT-PCR).
-
Signaling Pathway and Experimental Workflow for CXCR2 Antagonism
Caption: CXCR2 signaling pathway in neuroinflammation.
Caption: Experimental workflow for a neuropathic pain model.
This guide delineates the distinct roles of this compound and CXCR2 antagonists in neuroscience research. This compound is a valuable tool for probing the 5-HT7 receptor's function in the CNS. Separately, the inhibition of the CXCR2 pathway, exemplified by antagonists like SB225002, represents a promising strategy for mitigating neuroinflammation and neuropathic pain. A clear understanding of the specific targets and mechanisms of these compounds is paramount for the rigorous design and interpretation of neuroscience experiments. The provided data, protocols, and diagrams serve as a foundational resource for researchers aiming to utilize these tools in their studies.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CXCR2 antagonist attenuates neutrophil transmigration into brain in a murine model of LPS induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of CXCR2 alleviates neuropathic pain by inactivating microglia in a rat L5 spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR2 antagonism attenuates neuroinflammation after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A novel, orally active CXCR1/2 receptor antagonist, Sch527123, inhibits neutrophil recruitment, mucus production, and goblet cell hyperplasia in animal models of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-656104 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SB-656104, a selective 5-HT7 receptor antagonist, for pre-clinical research in mice. The following protocols are based on published data from studies conducted in rats and guinea pigs and have been adapted for use in mice, a common practice in pharmacological research.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration based on studies in rats and guinea pigs. These values can serve as a starting point for dose-finding studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Dosage | Reference |
| Half-life (t½) | 1.4 hours | Intraperitoneal (i.p.) | 10 mg/kg | [1][2] |
| Time to Peak Concentration (Tmax) | ~0.5 - 1 hour (blood) | Intraperitoneal (i.p.) | 10 mg/kg | [1] |
| Brain:Blood Ratio (steady-state) | ~0.9:1 | Intravenous (i.v.) infusion | 0.6 mg/kg/h | [1][2] |
| Brain:Blood Ratio (AUC over 6h) | 1.1:1 | Intraperitoneal (i.p.) | 10 mg/kg | [1] |
| Oral Bioavailability | 16% | Oral (p.o.) | 3 mg/kg | [1] |
| Blood Clearance (CLb) | 58 ± 6 ml/min/kg | Intravenous (i.v.) infusion | N/A | [1][2] |
Table 2: Effective Dosages of this compound in Rodents
| Species | Dosage | Administration Route | Observed Effect | Reference |
| Rat | 10 mg/kg | Intraperitoneal (i.p.) | Reduced REM sleep | [1][2] |
| Rat | 30 mg/kg | Intraperitoneal (i.p.) | Increased latency to REM sleep | [1][2] |
| Rat | 3 mg/kg | Oral (p.o.) | Pharmacokinetic studies | [1] |
| Guinea Pig | 2 mg/kg (ED50) | Intraperitoneal (i.p.) | Reversal of 5-CT-induced hypothermia | [1][2] |
| Rat | 1 mg/kg | Intraperitoneal (i.p.) | Inhibition of restraint-induced ACTH and CORT secretion | [3] |
| Rat | 3 mg/kg | Subcutaneous (s.c.) | Abolished amplifying effect of LP-211 on capsaicin-induced Fos-LI | [4] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mice, adapted from established rat protocols. It is highly recommended to perform initial dose-finding studies to determine the optimal dose for your specific mouse strain and experimental paradigm.
Protocol 1: Intraperitoneal (i.p.) Administration
This is the most common route of administration reported for this compound in rodent studies.
Materials:
-
This compound hydrochloride (HCl) salt
-
Vehicle: 10% (w/v) Captisol® in sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Vehicle:
-
Weigh the required amount of Captisol®.
-
Dissolve the Captisol® in sterile 0.9% saline to achieve a 10% (w/v) solution. For example, to make 10 ml of vehicle, dissolve 1 g of Captisol® in 10 ml of saline.
-
Ensure the solution is clear and completely dissolved. Sterile filter if necessary.
-
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound HCl based on the desired dose and the number of animals.
-
Weigh the this compound HCl and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 10% Captisol®/saline vehicle to achieve the desired final concentration. For example, for a 1 mg/ml solution, dissolve 1 mg of this compound in 1 ml of vehicle.
-
Vortex the solution until the compound is completely dissolved.
-
-
Administration:
-
Weigh each mouse to determine the exact injection volume. The injection volume should not exceed 10 ml/kg.
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum or bladder.
-
Inject the calculated volume of the this compound solution.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Oral Gavage (p.o.) Administration
This route may be preferred for studies requiring chronic dosing.
Materials:
-
This compound (free base or HCl salt)
-
Vehicle: 1% (w/v) methylcellulose (B11928114) in sterile water
-
Sterile tubes
-
Homogenizer or sonicator
-
Sterile oral gavage needles (flexible tip recommended for mice)
-
Sterile syringes (1 ml)
-
Analytical balance
-
Appropriate PPE
Procedure:
-
Preparation of Vehicle:
-
Weigh the required amount of methylcellulose.
-
Slowly add the methylcellulose to sterile water while stirring to avoid clumping.
-
Continue stirring until a homogenous 1% (w/v) suspension is formed.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound.
-
Weigh the this compound and place it in a sterile tube.
-
Add a small amount of the 1% methylcellulose vehicle and triturate to form a paste.
-
Gradually add the remaining vehicle to achieve the desired final concentration, mixing continuously.
-
Homogenize or sonicate the suspension to ensure uniform particle size and distribution.
-
-
Administration:
-
Weigh each mouse to determine the exact administration volume. The gavage volume should typically be between 5-10 ml/kg.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus and down to the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Signaling Pathway and Experimental Workflow Diagrams
5-HT7 Receptor Signaling Pathway
This compound is a selective antagonist of the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that can signal through two main pathways: Gs and G12. The Gs pathway activation leads to the stimulation of adenylyl cyclase (AC), resulting in increased cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The G12 pathway activation can stimulate RhoGEFs, leading to the activation of small GTPases like RhoA and Cdc42, which are involved in cytoskeletal rearrangement and cell morphology.
Caption: 5-HT7 receptor signaling pathways antagonized by this compound.
Experimental Workflow for In Vivo Mouse Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound in mice.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of SB-656104
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of SB-656104, a potent and selective 5-HT7 receptor antagonist. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Overview of this compound
This compound is a selective antagonist of the 5-HT7 receptor, with a pKi of 8.70.[1] It has been shown to be effective in various in vivo models following intraperitoneal administration. For instance, it reverses 5-CT-induced hypothermia in guinea pigs and modulates REM sleep in rats.[2][3] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of 5-HT7 receptors in neurological processes.[2][3]
Data Presentation
The following tables summarize the pharmacokinetic parameters and reported dosages of this compound for intraperitoneal injection in rodents.
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 1.4 hours | Intraperitoneal (10 mg/kg) | [2][3] |
| Brain : Blood Ratio | 0.9 : 1 | Intravenous Infusion | [2][3] |
| ED₅₀ (vs. 5-CT-induced hypothermia) | 2 mg/kg | Intraperitoneal | [2] |
Table 2: Reported Dosages and Vehicles for Intraperitoneal Injection
| Species | Dosage Range (mg/kg) | Vehicle | Concentration | Reference |
| Rat | 10, 30 | 10% (w/v) Captisol in 0.9% Saline | 5 mg/mL | [2] |
| Guinea Pig | 1, 3, 10, 30 | 10% (w/v) Captisol in 0.9% Saline | Not Specified | [2] |
| Rat | 3 | Not Specified (s.c. injection) | Not Specified | [4] |
Experimental Protocols
3.1. Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound in a vehicle suitable for in vivo studies, based on formulations used in published research.[2]
Materials:
-
This compound powder
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile 0.9% saline for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare a 10% (w/v) Captisol solution in sterile 0.9% saline. For example, to prepare 10 mL of vehicle, dissolve 1 g of Captisol in 10 mL of sterile 0.9% saline.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume. For example, for a 5 mg/mL solution, weigh 50 mg of this compound for a final volume of 10 mL.
-
Dissolution: Add the weighed this compound powder to the 10% Captisol in saline vehicle.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage.[2] For short-term use, refrigeration at 2-8°C may be appropriate, but stability should be verified.
3.2. Intraperitoneal Injection Procedure in Rodents
This protocol provides a general guideline for i.p. injection in rats and mice.[5][6] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 23-25 gauge for rats, 25-27 gauge for mice)[5]
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the injection volume. The recommended maximum injection volume is typically less than 10 mL/kg.[5]
-
Properly restrain the animal. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[5] The animal should be held in a supine position with its head tilted slightly downwards.
-
-
Injection Site:
-
Locate the injection site in the lower right quadrant of the animal's abdomen to avoid injuring the cecum, bladder, and other internal organs.[6]
-
If repeated injections are necessary, alternating between the left and right lower quadrants may be considered, with appropriate justification in the animal use protocol.[5]
-
-
Injection:
-
Swab the injection site with a suitable antiseptic.
-
Insert the needle at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions, such as distress, lethargy, or irritation at the injection site.
-
Visualization
4.1. Experimental Workflow for Intraperitoneal Injection of this compound
Caption: Experimental workflow for preparing and administering this compound.
4.2. Signaling Pathway of 5-HT7 Receptor Antagonism by this compound
Caption: this compound blocks 5-HT7 receptor-mediated signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.vt.edu [research.vt.edu]
Application Notes and Protocols for SB-656104
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7 receptor). As a crucial tool in neuroscience and pharmacology research, understanding its solubility and proper handling is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and saline, along with comprehensive protocols for its use in both in vitro and in vivo settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C25H31ClN4O3S |
| Molecular Weight | 519.06 g/mol |
| Target | 5-HT7 Receptor |
| Mechanism of Action | Antagonist |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions and experimental media. While the maximum solubility in pure DMSO is not definitively published, it is readily soluble at concentrations commonly used for creating stock solutions. For aqueous solutions, co-solvents are typically required to achieve desired concentrations for in vivo studies.
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | While a precise maximum solubility is not specified in the literature, this compound is routinely dissolved in 100% DMSO to prepare concentrated stock solutions (e.g., 10 mM or higher). |
| Saline (0.9% w/v) | 0.2 mg/mL | Requires co-solvents. A stable solution can be prepared in 0.9% saline containing 10% (w/v) Encapsin™ HPB and 2% (v/v) DMSO.[1] |
| Saline (0.9% w/v) | 5 mg/mL | Requires a different co-solvent system. A stable solution can be achieved in 0.9% saline containing 10% (w/v) Captisol.[1] |
Experimental Protocols
Preparation of Stock Solutions
a) High-Concentration DMSO Stock (e.g., 10 mM)
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for long periods and diluted for various experimental needs.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution (MW = 519.06 g/mol ), 5.19 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the desired volume of sterile DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
b) Saline-Based Solution for In Vivo Studies
This protocol describes the preparation of a saline-based solution of this compound suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration in animal models.[1]
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Captisol® or Encapsin™ HPB
-
DMSO
-
Sterile conical tubes
-
Vortex mixer
Procedure (using Captisol®):
-
Prepare a 10% (w/v) solution of Captisol® in sterile 0.9% saline. For example, dissolve 1 g of Captisol® in 10 mL of saline.
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., 5 mg/mL).
-
Add the this compound powder to the 10% Captisol®/saline solution.
-
Vortex thoroughly until the compound is fully dissolved. Sonication may be used to facilitate dissolution.
-
This solution is now ready for in vivo administration.
In Vitro Competitive cAMP Assay
This protocol provides a general framework for a competitive cAMP assay to determine the antagonist activity of this compound at the 5-HT7 receptor. This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by a 5-HT7 receptor agonist, such as 5-carboxamidotryptamine (B1209777) (5-CT).
Materials:
-
Cells expressing the 5-HT7 receptor (e.g., HEK293-5HT7)
-
Cell culture medium
-
This compound stock solution in DMSO
-
5-CT (5-HT7 agonist)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Multi-well plates (96- or 384-well)
Procedure:
-
Cell Seeding: Seed the 5-HT7 receptor-expressing cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of the agonist 5-CT.
-
Pre-incubation with Antagonist: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the fixed concentration of 5-CT to the wells (except for the basal control wells) and incubate for a further specified period (e.g., 30 minutes) at 37°C. It is advisable to include a PDE inhibitor in the assay buffer to prevent cAMP degradation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data can be fitted to a four-parameter logistic equation to determine the IC50 value of this compound.
Visualizations
Signaling Pathway of the 5-HT7 Receptor
Caption: 5-HT7 receptor signaling cascade.
Experimental Workflow for In Vitro Antagonist Assay
Caption: Workflow for cAMP antagonist assay.
References
Application Notes and Protocols for SB-656104 Oral Gavage Preparation
These application notes provide detailed protocols for the preparation and oral administration of SB-656104, a potent and selective 5-HT7 receptor antagonist, to preclinical animal models. The information is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.
Introduction
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7).[1][2] Due to its role in modulating serotonergic pathways, this compound is a valuable tool for investigating the physiological and pathological functions of the 5-HT7 receptor, including its involvement in sleep, cognition, and mood disorders.[3][4] This document outlines a detailed protocol for the preparation of this compound for oral gavage, a common and effective method for systemic administration in rodent models.
Quantitative Data Summary
The following table summarizes key quantitative data for the oral administration of this compound in rats.
| Parameter | Value | Species | Reference |
| Vehicle | 1% (w/v) aqueous methylcellulose (B11928114) | Rat | [3] |
| Concentration | 0.6 mg/mL | Rat | [3] |
| Dosing Volume | 5 mL/kg | Rat | [3] |
| Target Dose | 3 mg/kg | Rat | [3] |
| Oral Bioavailability | 16% (from a simple aqueous suspension) | Rat | [3] |
| Half-life (t1/2) | ~2 hours | Rat | [3] |
| Blood Clearance (CLb) | 57 ± 4 mL/min/kg | Rat | [3] |
| Volume of Distribution (Vss) | 6.7 ± 1.3 L/kg | Rat | [3] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound for oral gavage in rodents.
Materials and Equipment
-
This compound (free base or hydrochloride salt)
-
Methylcellulose
-
Sterile, purified water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Appropriately sized beakers or flasks
-
Graduated cylinders or pipettes
-
Animal feeding needles (gavage needles), appropriate size for the animal model (e.g., 16-18 gauge for rats)[5]
-
Syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of 1% (w/v) Aqueous Methylcellulose Vehicle
-
Weighing: Accurately weigh the required amount of methylcellulose. For example, to prepare 100 mL of a 1% solution, weigh 1 gram of methylcellulose.
-
Dispersion: Heat approximately one-third of the total required volume of purified water to 60-70°C. Add the methylcellulose powder to the hot water while stirring vigorously to ensure even dispersion and prevent clumping.
-
Hydration: Remove the mixture from the heat and add the remaining two-thirds of the water as cold water or ice. Continue stirring until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take 30-60 minutes.
-
Storage: Store the prepared vehicle at 2-8°C. Allow the solution to equilibrate to room temperature before use.
Preparation of this compound Suspension (0.6 mg/mL)
-
Weighing: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 0.6 mg/mL suspension, weigh 6 mg of this compound.
-
Suspension: Add a small volume of the 1% aqueous methylcellulose vehicle to the weighed this compound powder to create a paste. This helps to ensure the compound is wetted and disperses evenly.
-
Dilution: Gradually add the remaining volume of the vehicle while continuously stirring with a magnetic stirrer until the desired final volume is reached.
-
Homogenization: Continue stirring the suspension for at least 15-30 minutes to ensure a uniform and stable suspension. Visually inspect for any clumps or undissolved material.
-
Storage: It is recommended to prepare the suspension fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, ensure the suspension is brought to room temperature and is thoroughly resuspended by gentle agitation or stirring.
Oral Gavage Administration to Rodents
-
Animal Handling: Acclimatize the animals to handling and the experimental procedures to minimize stress.
-
Dose Calculation: Calculate the required volume of the this compound suspension for each animal based on its body weight and the target dose (e.g., for a 250g rat at a dose of 3 mg/kg, the required volume of a 0.6 mg/mL suspension is 1.25 mL).
-
Syringe Preparation: Draw the calculated volume of the homogenized this compound suspension into a syringe fitted with an appropriately sized gavage needle.
-
Animal Restraint: Gently but firmly restrain the animal in a vertical position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[6]
-
Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[5][6]
-
Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly administer the suspension.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the administered substance from the mouth or nose.[5]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Oral Gavage Preparation and Administration.
Signaling Pathway of this compound
Caption: Antagonistic Action of this compound on the 5-HT7 Receptor Signaling Pathway.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Application Notes and Protocols for SB-656104 in REM Sleep Deprivation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool to induce rapid eye movement (REM) sleep suppression in preclinical research, a method applicable to REM sleep deprivation studies. By selectively blocking the 5-HT7 receptor, this compound offers a non-invasive alternative to traditional mechanical methods of REM sleep deprivation, allowing for the investigation of the physiological and behavioral consequences of reduced REM sleep.
The 5-HT7 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3][4] Antagonism of this receptor by this compound has been demonstrated to significantly increase the latency to REM sleep and decrease the total amount of REM sleep without substantially affecting non-REM sleep.[1][2][5][6][7] This makes it a valuable tool for studying the role of REM sleep in various physiological and pathological processes.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 1.4 hours | Intraperitoneal (i.p.) | [1][2] |
| Brain:Blood Ratio | 0.9 : 1 | Intravenous (i.v.) infusion | [1][2] |
| Blood Clearance (CLb) | 58 ± 6 ml min⁻¹ kg⁻¹ | Intravenous (i.v.) infusion | [1][2] |
| Mean Brain Concentration (1h post-dose) | 0.80 µM | 10 mg/kg i.p. | [1][2] |
| Mean Blood Concentration (1h post-dose) | 1.0 µM | 10 mg/kg i.p. | [1][2] |
Table 2: Effects of this compound on REM Sleep Architecture in Rats
| Dose (mg/kg, i.p.) | Change in REM Sleep Latency | Change in Total REM Sleep (first 5 hours) | Effect on Non-REM Sleep | Reference |
| 10 | Not significantly different from vehicle | Significant reduction | No significant effect | [1] |
| 30 | +93% (significant increase) | Significant reduction | No significant effect | [1] |
Signaling Pathway
The mechanism of action of this compound involves the blockade of the 5-HT7 receptor, thereby inhibiting the downstream signaling cascade.
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed literature for studying the effects of this compound on sleep architecture in rats.
Protocol 1: Pharmacological REM Sleep Suppression in Rats
Objective: To induce a state of REM sleep suppression using this compound for subsequent physiological or behavioral analysis.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Adult male Sprague-Dawley rats (250-300g)
-
EEG and EMG recording system
-
Surgical instruments for electrode implantation
-
Animal housing with a controlled light-dark cycle (12:12)
Procedure:
-
Animal Acclimatization and Housing:
-
House rats individually in transparent cages in a temperature- and humidity-controlled environment.
-
Maintain a strict 12-hour light/12-hour dark cycle (lights on at 07:00).
-
Provide ad libitum access to food and water.
-
Allow at least one week for acclimatization before any procedures.
-
-
Surgical Implantation of Electrodes (for EEG/EMG monitoring):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant multi-stranded stainless steel wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least 7-10 days post-surgery.
-
-
Habituation to Recording Conditions:
-
Connect the rats to the recording cables in their home cages for at least 48 hours prior to the start of the experiment to allow for habituation.
-
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle. A common dose range is 10-30 mg/kg.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Administer the injection at the beginning of the light period (the normal sleep period for rats).
-
-
Sleep Recording and Analysis:
-
Record EEG and EMG signals continuously for at least 5 hours post-injection.
-
Score the recordings in 30-second epochs for wakefulness, non-REM sleep, and REM sleep based on standard criteria (e.g., high-amplitude slow waves for non-REM sleep, low-voltage fast EEG with EMG atonia for REM sleep).
-
Analyze the data to determine the latency to the first episode of REM sleep and the total duration of REM sleep.
-
Expected Outcomes:
-
A significant increase in the latency to REM sleep onset at a dose of 30 mg/kg.[1]
-
A significant reduction in the total time spent in REM sleep at doses of 10 and 30 mg/kg.[1]
-
No significant changes in the latency or total duration of non-REM sleep.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a study investigating the effects of this compound on REM sleep.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. What are 5-HT7 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT7 receptor inhibition and inactivation induce antidepressantlike behavior and sleep pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT7 receptor deletion enhances REM sleep suppression induced by selective serotonin reuptake inhibitors, but not by direct stimulation of 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of serotonin 5-HT7 receptor in regulating sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating SB-656104 in Preclinical Anxiety Models
Introduction
This document provides a detailed experimental framework for assessing the anxiolytic potential of SB-656104 in established rodent models of anxiety. While the prompt referenced this compound in the context of CXCR2 antagonism, it is critical to note that this compound is predominantly recognized and characterized as a selective and potent 5-HT7 receptor antagonist.[1][2][3][4][5] The serotonin (B10506) 5-HT7 receptor is implicated in a range of neurological and biological processes, including anxiety, mood, sleep, and cognition.[1][2] Preclinical studies involving the modulation of the 5-HT7 receptor have suggested potential anxiolytic effects.[1][2][6]
In contrast, the CXCR2 receptor, a chemokine receptor, is primarily involved in inflammatory responses and neutrophil migration.[7][8] While neuroinflammation can be associated with anxiety and depression, and CXCR2 antagonists are being investigated for various neurological conditions,[9][10][11][12][13][14][15] this compound is not a CXCR2 antagonist. Therefore, the experimental designs detailed below will focus on the established mechanism of this compound as a 5-HT7 antagonist. For comparative purposes and to address the user's interest in CXCR2, a parallel study arm with a known CXCR2 antagonist could be considered.
This document is intended for researchers, scientists, and drug development professionals. It outlines protocols for three widely used behavioral assays for assessing anxiety-like behavior in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT).[16][17][18][19][20]
I. Compound Information
-
Compound: this compound
-
Potential Therapeutic Indication: Anxiety, Depression, Sleep Disorders[1][2][3]
-
Formulation: For in vivo studies, this compound can be formulated in 10% captisol in saline for intraperitoneal (i.p.) administration.[3]
II. Experimental Design
A comprehensive preclinical evaluation of this compound for anxiolytic effects should include a battery of behavioral tests to provide a robust and multifaceted assessment. The following experimental design is proposed:
Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for anxiety studies. It is recommended to test male and female mice separately to avoid confounding effects of pheromones.[21]
-
Housing: Animals should be group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week and to the testing room for at least 30-60 minutes prior to each behavioral test.[22][23][24]
Experimental Groups:
-
Group 1: Vehicle Control: Administered with the vehicle used to dissolve this compound (e.g., 10% captisol in saline).
-
Group 2: this compound (Low Dose): e.g., 1 mg/kg, i.p.
-
Group 3: this compound (Medium Dose): e.g., 3 mg/kg, i.p.[3]
-
Group 4: this compound (High Dose): e.g., 10 mg/kg, i.p.[3][4]
-
Group 5: Positive Control: A clinically effective anxiolytic drug such as Diazepam (1-2 mg/kg, i.p.).
Dosing and Administration:
-
This compound or vehicle should be administered intraperitoneally (i.p.) 30-60 minutes before the start of the behavioral test.[3] The exact timing should be determined based on the pharmacokinetic profile of the compound.
Behavioral Testing Battery:
To minimize the influence of prior testing on subsequent behaviors, the tests should be conducted in the following order, from least to most stressful:
-
Open Field Test (OFT): To assess general locomotor activity and anxiety-like behavior in a novel environment.[23][25][26][27][28]
-
Light-Dark Box Test (LDT): To evaluate anxiety based on the conflict between the innate aversion of rodents to brightly lit areas and their exploratory drive.[24][29][30][31][32]
-
Elevated Plus Maze (EPM): A widely used test for anxiolytic agents based on the rodent's natural aversion to open and elevated spaces.[16][21][22][33][34][35]
There should be at least 24-48 hours between each behavioral test to allow for recovery and to minimize carry-over effects.
III. Data Presentation
Quantitative data from the behavioral assays should be summarized in the following tables for clear comparison between experimental groups. Data should be presented as mean ± SEM (Standard Error of the Mean).
Table 1: Open Field Test (10-minute duration)
| Group | Total Distance Traveled (cm) | Time in Center Zone (s) | % Time in Center Zone | Number of Center Entries |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (Medium Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (Diazepam) |
Table 2: Light-Dark Box Test (10-minute duration)
| Group | Time in Light Chamber (s) | % Time in Light Chamber | Latency to Enter Dark Chamber (s) | Number of Transitions |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (Medium Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (Diazepam) |
Table 3: Elevated Plus Maze (5-minute duration)
| Group | Time in Open Arms (s) | % Time in Open Arms | Number of Open Arm Entries | % Open Arm Entries | Number of Closed Arm Entries |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (Medium Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control (Diazepam) |
IV. Experimental Protocols
A. Open Field Test (OFT) Protocol
Objective: To assess locomotor activity and anxiety-like behavior.[23][25][26][28]
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of non-reflective material. The floor is divided into a central zone and a peripheral zone.[26][27]
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes.[23][28]
-
Gently place the mouse in the center of the open field arena.[28]
-
Allow the mouse to explore the arena freely for 10 minutes.
-
Record the session using an overhead video camera connected to a tracking software.[26]
-
After the session, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[25]
-
Analyze the recorded video to quantify the parameters listed in Table 1.
B. Light-Dark Box Test (LDT) Protocol
Objective: To assess anxiety-like behavior based on the conflict between light and dark environments.[24][29][30][31][32]
Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment (approximately two-thirds of the total area). An opening connects the two compartments.[32]
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes.[24][30]
-
Gently place the mouse in the center of the brightly illuminated compartment, facing away from the opening.[24][32]
-
Allow the mouse to freely explore the apparatus for 10 minutes.[24][30]
-
Record the session using an overhead video camera and tracking software.
-
After the session, return the mouse to its home cage.
-
Clean the apparatus with 70% ethanol between each trial.[30][32]
-
Analyze the recorded video to quantify the parameters listed in Table 2.
C. Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior based on the conflict between exploring a novel environment and the aversion to open, elevated spaces.[16][21][22][33][35]
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions, with a central platform.[22][33]
Procedure:
-
Acclimate the mouse to the testing room for at least 60 minutes.[22]
-
Gently place the mouse on the central platform of the maze, facing one of the enclosed arms.[33][34]
-
Allow the mouse to explore the maze freely for 5 minutes.[21][34][35]
-
Record the session using an overhead video camera and tracking software.[22]
-
After the session, return the mouse to its home cage.
-
Clean the maze with 70% ethanol between each trial to remove any olfactory cues.[34]
-
Analyze the recorded video to quantify the parameters listed in Table 3. An entry is typically defined as all four paws entering an arm.[34]
V. Visualization of Pathways and Workflows
A. Simplified 5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon binding with serotonin (5-HT), primarily couples to Gs proteins to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal function. This compound, as an antagonist, would block this cascade at the receptor level.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-HT7 receptor system as a treatment target for mood and anxiety disorders: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR2 modulates chronic pain comorbid depression in mice by regulating adult neurogenesis in the ventral dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemokine CXCL1 and its receptor CXCR2 contribute to chronic stress-induced depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic inflammation induces anxiety disorder through CXCL12/CXCR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The chemokine receptor CXCR2 supports nociceptive sensitization after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CXCR2 antagonist attenuates neutrophil transmigration into brain in a murine model of LPS induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. protocols.io [protocols.io]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. behaviorcloud.com [behaviorcloud.com]
- 24. mmpc.org [mmpc.org]
- 25. anilocus.com [anilocus.com]
- 26. Open field test for mice [protocols.io]
- 27. Open-field test [bio-protocol.org]
- 28. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 30. Light-dark box test for mice [protocols.io]
- 31. maze.conductscience.com [maze.conductscience.com]
- 32. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 33. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 35. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Application Notes and Protocols: SB-656104 for 5-CT Induced Hypothermia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological processes, including thermoregulation.[1] The activation of specific serotonin receptors can lead to changes in core body temperature. The 5-HT7 receptor, a G-protein coupled receptor, has been identified as a key player in mediating hypothermia.[2][3] The agonist 5-carboxamidotryptamine (B1209777) (5-CT) induces a hypothermic response, which can be effectively studied in animal models.[2][4]
SB-656104 is a potent and selective antagonist of the 5-HT7 receptor.[5] Its ability to reverse 5-CT induced hypothermia makes it a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in thermoregulation and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for utilizing this compound in a 5-CT induced hypothermia model in guinea pigs, along with relevant quantitative data and pathway information.
Quantitative Data Summary
The following tables summarize the binding affinity and in vivo potency of this compound.
Table 1: this compound Binding Affinity and Selectivity [4][5][6][7]
| Receptor Subtype | pKi | Affinity (nM) | Selectivity vs. 5-HT7 |
| Human 5-HT7(a) | 8.7 ± 0.1 | 2.0 | - |
| Human 5-HT7(b) | 8.5 ± 0.2 | - | - |
| Rat Native 5-HT7 | 8.8 ± 0.2 | - | - |
| Human 5-HT1D | 7.6 | 25.12 | ~12-fold |
| Human 5-HT2A | 7.2 | 63.10 | ~31-fold |
| Human 5-HT2B | 7.04 | 91.20 | ~45-fold |
| Human 5-HT5A | 6.74 | - | ~91-fold |
Table 2: In Vivo Efficacy of this compound in Reversing 5-CT Induced Hypothermia in Guinea Pigs [4]
| Compound | Agonist (Dose, Route) | Antagonist (Dose, Route) | ED50 | Maximal Hypothermic Effect of 5-CT |
| This compound-A | 5-CT (0.3 mg/kg, i.p.) | 1, 3, 10, 30 mg/kg, i.p. | 2 mg/kg | 1.9 ± 0.16°C |
Experimental Protocols
Protocol 1: 5-CT Induced Hypothermia in Guinea Pigs and Reversal by this compound
This protocol details the in vivo procedure to induce hypothermia using 5-CT and to assess the antagonistic effects of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (or other appropriate strain)
-
5-Carboxamidotryptamine (5-CT) maleate (B1232345) salt
-
This compound-A (hydrochloride salt)
-
Vehicle: 10% Captisol® in saline[4]
-
Sterile saline (0.9% NaCl)
-
Rectal temperature probe
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House animals in a temperature-controlled environment with a standard light-dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation:
-
5-CT Solution: Dissolve 5-CT in sterile saline to a final concentration that allows for an injection volume of 1 ml/kg.
-
This compound-A Solution: Dissolve this compound-A in the 10% Captisol® in saline vehicle to the desired concentrations (e.g., for doses of 1, 3, 10, and 30 mg/kg). Ensure complete dissolution. Prepare a vehicle-only solution for the control group.
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + 5-CT
-
Group 3: this compound-A (low dose) + 5-CT
-
Group 4: this compound-A (mid dose) + 5-CT
-
Group 5: this compound-A (high dose) + 5-CT
-
-
Baseline Temperature Measurement: Gently restrain each animal and measure its baseline rectal temperature using a lubricated rectal probe.
-
This compound-A Administration: Administer the appropriate dose of this compound-A solution or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Period: Allow for a 60-minute pre-treatment period after this compound-A or vehicle administration.[4]
-
5-CT Administration: Administer 5-CT (0.3 mg/kg, i.p.) or saline to the respective groups.[4]
-
Post-treatment Temperature Monitoring: Measure the rectal temperature at 55, 85, and 115 minutes following the 5-CT or saline administration.[4]
-
Data Analysis: For each animal, calculate the mean maximal change in body temperature from its baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the reversal of hypothermia by this compound. The ED50 can be calculated from the dose-response curve.
Signaling Pathways and Workflows
Signaling Pathway of 5-HT7 Receptor-Mediated Thermoregulation
The 5-HT7 receptor is positively coupled to adenylyl cyclase via a Gs protein.[3] Activation of the receptor by an agonist like 5-CT leads to an increase in intracellular cyclic AMP (cAMP).[5] This signaling cascade, occurring in thermoregulatory centers of the central nervous system such as the hypothalamus, is believed to mediate the observed hypothermic effect.[2][8]
Caption: 5-HT7 Receptor Signaling Pathway in Thermoregulation.
Experimental Workflow for 5-CT Induced Hypothermia Study
The following diagram outlines the logical flow of the experimental protocol described above.
References
- 1. SB656104 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT Receptors and Temperature Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving SB-656104 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of SB-656104, a selective 5-HT7 receptor antagonist, for in vivo experimental use. The following protocols are based on established methodologies from peer-reviewed research to ensure reproducibility and accuracy in preclinical studies.
Application Notes
This compound is a valuable research tool for investigating the role of the 5-HT7 receptor in various physiological and pathological processes. Proper solubilization is critical for its bioavailability and the validity of in vivo experimental results. The choice of solvent and vehicle depends on the intended route of administration. It is crucial to use the appropriate salt form of the compound as specified in the protocols; for many in vivo studies, the hydrochloride salt, this compound-A, is utilized.[1] The selection of a suitable vehicle should also consider the potential for the vehicle itself to influence the experimental outcome. For instance, one study noted that 10% Captisol in saline was chosen for intraperitoneal administration as it did not produce a significant change in the measured endpoint (body temperature) on its own.[1]
Quantitative Data Summary
The following table summarizes the reported concentrations and vehicles used for dissolving this compound for various in vivo administration routes.
| Administration Route | Species | Vehicle Composition | Concentration | Reference |
| Intravenous (i.v.) | Rat | 0.9% (w/v) Saline + 10% (w/v) Encapsin™ HPB + 2% (v/v) DMSO | 0.2 mg/mL | [1] |
| Intraperitoneal (i.p.) | Rat, Guinea Pig | 10% Captisol in 0.9% Saline | 5 mg/mL | [1] |
| Oral (p.o.) | Rat | 1% (w/v) Aqueous Methylcellulose (B11928114) | 0.6 mg/mL (suspension) | [1] |
| Subcutaneous (s.c.) | Rat | 100 mM Dimethyl Sulfoxide (DMSO) | Not Specified | [2] |
Experimental Protocols
Below are detailed protocols for the preparation of this compound solutions for different routes of administration based on published literature.
Protocol 1: Intravenous (i.v.) Administration in Rats
This protocol is adapted from a study investigating the pharmacokinetics of this compound in rats.[1]
Materials:
-
This compound (free base)
-
Encapsin™ HPB (or other suitable cyclodextrin)
-
Dimethyl Sulfoxide (DMSO)
-
0.9% (w/v) Saline, sterile
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Pipettes and sterile filter (0.22 µm)
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, dissolve Encapsin™ HPB in 0.9% saline to a final concentration of 10% (w/v). For example, to prepare 10 mL of vehicle, dissolve 1 g of Encapsin™ HPB in 10 mL of 0.9% saline.
-
Gently warm and stir the solution until the Encapsin™ HPB is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. The final concentration of DMSO in the injection solution should not exceed 2% (v/v).
-
-
Prepare the Final Dosing Solution:
-
Slowly add the this compound stock solution to the prepared vehicle (10% Encapsin™ HPB in saline) while stirring.
-
Continue stirring until the solution is clear and homogenous.
-
Adjust the final volume with the vehicle to achieve the target concentration of 0.2 mg/mL of this compound and a final DMSO concentration of 2% (v/v).
-
-
Sterilization:
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the prepared solution as per stability data for the compound. If no data is available, prepare fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal (i.p.) Administration in Rats and Guinea Pigs
This protocol is suitable for delivering this compound-A (HCl salt) systemically.[1]
Materials:
-
This compound-A (HCl salt)
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
0.9% (w/v) Saline, sterile
-
Sterile vials
-
Vortex mixer or sonicator
-
Pipettes and sterile filter (0.22 µm)
Procedure:
-
Prepare the Vehicle:
-
Prepare a 10% (w/v) solution of Captisol® in 0.9% sterile saline. For example, to prepare 10 mL of vehicle, dissolve 1 g of Captisol® in 10 mL of 0.9% saline.
-
Mix thoroughly until the Captisol® is fully dissolved.
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound-A and add it to the 10% Captisol® in saline vehicle.
-
Vortex or sonicate the mixture until the compound is completely dissolved to achieve the desired final concentration (e.g., 5 mg/mL).[1]
-
-
Sterilization:
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
It is recommended to use the solution immediately after preparation. If storage is necessary, stability should be determined.
-
Protocol 3: Oral (p.o.) Administration in Rats (Suspension)
This protocol describes the preparation of a suspension of this compound for oral gavage.[1]
Materials:
-
This compound
-
Methylcellulose
-
Sterile water
-
Mortar and pestle or homogenizer
-
Graduated cylinder and sterile containers
Procedure:
-
Prepare the Vehicle:
-
Prepare a 1% (w/v) aqueous solution of methylcellulose. To do this, slowly add 1 g of methylcellulose to 100 mL of hot water while stirring.
-
Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the 1% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the target concentration of 0.6 mg/mL.[1]
-
Ensure the suspension is uniform.
-
-
Administration:
-
Administer the suspension via oral gavage. Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.
-
Visualizations
The following diagrams illustrate the logical workflow for preparing this compound for in vivo use and a conceptual signaling pathway involving the 5-HT7 receptor.
Caption: Workflow for preparing this compound for different in vivo administration routes.
Caption: Simplified signaling pathway of the 5-HT7 receptor and the inhibitory action of this compound.
References
Application Notes and Protocols for SB-656104 Brain Tissue Penetration Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods used to determine the brain tissue penetration of SB-656104, a selective 5-HT7 receptor antagonist. The included protocols and data are intended to guide researchers in designing and executing similar preclinical pharmacokinetic studies.
Data Presentation: Quantitative Analysis of this compound Brain Penetration
The central nervous system (CNS) penetration of this compound has been quantitatively assessed in preclinical rodent models. The following tables summarize the key pharmacokinetic parameters related to its brain distribution.
Table 1: Steady-State Brain and Blood Concentrations of this compound in Rats Following Intravenous Infusion [1]
| Parameter | Value |
| Infusion Rate | 0.6 mg kg⁻¹ h⁻¹ |
| Infusion Duration | 12 hours |
| Mean Brain Concentration | 0.31 µM |
| Mean Blood Concentration | 0.34 µM |
| Steady-State Brain:Blood Ratio | ~0.9:1 |
Table 2: Brain and Blood Concentrations of this compound in Rats Following Intraperitoneal Administration (10 mg kg⁻¹) [1]
| Time After Dosing | Mean Brain Concentration (µM) | Mean Blood Concentration (µM) | Brain:Blood Ratio |
| 0.5 h | 0.65 | 1.0 | 0.65 |
| 1 h | 0.75 | 0.94 | 0.80 |
| 2 h | 0.71 | 0.49 | 1.45 |
| 4 h | 0.31 | 0.50 | 0.62 |
| 6 h | 0.19 | 0.11 | 1.73 |
| AUC (0-6h) Brain:Blood Ratio | - | - | 1.1:1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of brain tissue penetration studies. Below are protocols for key in vivo experiments.
Protocol 1: Determination of Steady-State Brain Penetration by Intravenous Infusion
This protocol is adapted from the methodology used to assess this compound.[1]
Objective: To determine the brain-to-blood concentration ratio of a test compound at steady-state.
Animal Model: Adult male Sprague-Dawley rats (approx. 250 g body weight) surgically equipped with cannulas in the jugular and femoral veins.[1] Animals should be allowed to recover for at least 3 days post-surgery.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., 0.9% w/v saline with 10% w/v Encapsin™ HPB and 2% v/v DMSO)[1]
-
Infusion pump
-
Blood collection tubes (e.g., heparinized capillaries)
-
Brain homogenization equipment (e.g., tissue homogenizer)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Formulation: Dissolve the test compound in the chosen vehicle to the desired concentration for infusion.
-
Infusion: Administer the test compound via the femoral vein cannula using an infusion pump at a constant rate (e.g., 0.6 mg kg⁻¹ h⁻¹ for this compound) for a duration sufficient to reach steady-state (e.g., 12 hours).[1]
-
Blood Sampling: During the latter part of the infusion, collect blood samples from the jugular vein cannula to confirm that steady-state has been achieved.[1]
-
Terminal Sample Collection: At the end of the infusion period, collect a final blood sample and then euthanize the animal by exsanguination.[1]
-
Brain Collection: Immediately following euthanasia, remove the brain.[1]
-
Sample Processing:
-
Quantification: Analyze the concentration of the test compound in the blood and brain homogenate samples using a validated analytical method.
Protocol 2: General In Situ Brain Perfusion
This technique allows for the measurement of the rate of drug transport across the blood-brain barrier (BBB) independent of systemic circulation.
Objective: To determine the brain uptake clearance (Kin) of a test compound.
Animal Model: Anesthetized rodent (e.g., mouse or rat).
Materials:
-
Test compound (radiolabeled or amenable to sensitive detection)
-
Perfusion buffer (e.g., bicarbonate-buffered physiological saline, warmed to 37°C and gassed with 95% O₂/5% CO₂)
-
Perfusion pump
-
Surgical instruments for cannulation of the carotid artery
-
Vascular marker (e.g., [¹⁴C]sucrose or [³H]inulin)
-
Brain homogenization equipment
-
Analytical instrumentation for quantification
Procedure:
-
Surgical Preparation: Anesthetize the animal and expose the common carotid artery. Ligate the external carotid artery and place a cannula in the common carotid artery directed towards the brain.
-
Perfusion: Initiate perfusion with the buffer containing the test compound and a vascular marker at a constant flow rate. The perfusate should replace the circulating blood.
-
Perfusion Duration: Continue the perfusion for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
Termination: Stop the perfusion and decapitate the animal.
-
Brain Collection and Processing: Remove the brain, and dissect specific regions if desired. Homogenize the brain tissue.
-
Quantification: Determine the concentration of the test compound and the vascular marker in the brain homogenate and the perfusate.
-
Calculation: Calculate the brain uptake clearance (Kin) using appropriate formulas that account for the residual vascular space.
Visualizations
Signaling Pathway of 5-HT7 Receptor
This compound is an antagonist of the 5-HT7 receptor. The binding of an agonist (like serotonin) to this G-protein coupled receptor typically initiates downstream signaling cascades.
Caption: 5-HT7 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Brain Tissue Penetration Analysis
The following diagram illustrates the general workflow for determining the brain-to-blood ratio of a test compound.
Caption: Workflow for determining the brain-to-blood ratio of a test compound.
References
Troubleshooting & Optimization
SB-656104 poor oral bioavailability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-656104, with a specific focus on its challenges with poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Pharmacokinetic studies in rats have demonstrated that this compound has a low oral bioavailability of 16% when administered as a simple aqueous suspension.[1] Inconsistent data from oral administration in some in vivo studies have led to the use of intraperitoneal (i.p.) administration for more reliable systemic exposure.[1]
Q2: What are the potential causes for the poor oral bioavailability of this compound?
A2: While specific experimental data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are limited in publicly available literature, the poor oral bioavailability is likely due to a combination of the following factors:
-
Poor Intestinal Absorption: Variability in gut absorption has been suggested as a contributing factor.[1] This could be due to low membrane permeability.
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the intestine and/or liver before it reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein in the gastrointestinal tract, which would actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q3: How does the pharmacokinetic profile of this compound compare to its predecessor, SB-269970-A?
A3: this compound was developed as a successor to SB-269970-A with an improved pharmacokinetic profile. Structural modifications, including the replacement of a phenolic group with an indole (B1671886) moiety, resulted in a longer terminal half-life and more moderate blood clearance compared to SB-269970-A.[1]
Troubleshooting Guide
This guide provides insights into potential experimental issues and offers strategies to investigate and overcome the poor oral bioavailability of this compound.
Issue 1: High variability in plasma concentrations after oral dosing in animal studies.
-
Potential Cause: Inconsistent absorption from the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Optimization: The oral bioavailability of 16% was reported for a simple aqueous suspension.[1] The solubility and dissolution rate of this compound may be limiting its absorption. Consider conducting formulation studies to enhance its solubility and dissolution, which may improve absorption and reduce variability.
-
In Vitro Permeability Assessment: Perform a Caco-2 permeability assay to determine the intrinsic permeability of this compound and to assess if it is a substrate for P-glycoprotein.
-
Investigate First-Pass Metabolism: Conduct in vitro metabolic stability assays using liver and intestinal microsomes to understand the extent of first-pass metabolism.
-
Issue 2: Lower than expected efficacy in vivo after oral administration.
-
Potential Cause: Insufficient systemic exposure due to poor oral bioavailability.
-
Troubleshooting Steps:
-
Confirm Systemic Exposure: Measure plasma concentrations of this compound to correlate with the observed efficacy.
-
Alternative Routes of Administration: For initial in vivo efficacy studies where consistent exposure is critical, consider using intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass the gastrointestinal tract.[1]
-
Dose Escalation Studies: If oral administration is necessary, conduct dose-escalation studies to determine if a higher dose can achieve the target therapeutic exposure.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Oral Bioavailability (F) | 16% | Oral (p.o.) | 3 mg/kg | [1] |
| Volume of Distribution (Vss) | 6.7 ± 1.3 L/kg | Intravenous (i.v.) | 1 mg/kg | [1] |
| Blood Clearance (CLb) | 57 ± 4 mL/min/kg | Intravenous (i.v.) | 1 mg/kg | [1] |
| Terminal Half-life (t1/2) | ~2 hours | Intravenous (i.v.) | 1 mg/kg | [1] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess its potential as a P-glycoprotein substrate.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add this compound solution to the apical (A) side of the Transwell®.
-
At specified time points, collect samples from the basolateral (B) side.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add this compound solution to the basolateral (B) side.
-
At specified time points, collect samples from the apical (A) side.
-
-
P-gp Substrate Assessment: Repeat the bidirectional permeability measurements in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor would confirm it as a P-gp substrate.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in liver and intestinal microsomes.
Methodology:
-
Microsome Preparation: Obtain commercially available pooled liver and intestinal microsomes from the species of interest (e.g., rat, human).
-
Incubation:
-
Incubate this compound at a known concentration with the microsomes in the presence of NADPH (to initiate Phase I metabolism).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the metabolic reaction by adding a suitable solvent (e.g., acetonitrile).
-
Sample Analysis: Quantify the remaining concentration of this compound in each sample by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: Factors Affecting Oral Bioavailability of this compound.
Caption: Troubleshooting Workflow for Poor Oral Bioavailability.
References
inconsistent results with SB-656104 oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with oral administration of the 5-HT7 receptor antagonist, SB-656104.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing highly variable and inconsistent results in our in vivo experiments after oral administration of this compound. What could be the cause?
A1: Inconsistent results following oral administration of this compound have been reported in the literature. This variability is likely attributable to poor and inconsistent absorption from the gastrointestinal (GI) tract.[1] One study noted that blood and brain levels of this compound-A varied markedly between animals after oral dosing with a simple aqueous suspension.[1] Factors contributing to this can include the compound's low aqueous solubility, potential for first-pass metabolism, and interactions with efflux transporters in the gut.
Q2: What specific formulation for oral administration of this compound has been associated with inconsistent results?
A2: A study that reported inconsistent data utilized this compound as a suspension in 1% (w/v) aqueous methylcellulose (B11928114) for oral gavage in rats.[1] This type of simple suspension can be prone to issues such as particle agglomeration and non-uniform dispersion, which can exacerbate variability in absorption.
Q3: Are there alternative administration routes that provide more consistent results for this compound?
A3: Yes, intraperitoneal (i.p.) administration has been shown to yield more reliable and dose-dependent effects. The same study that encountered issues with oral delivery switched to i.p. administration and observed a consistent, dose-related reversal of 5-CT-induced hypothermia in guinea pigs.[1]
Q4: What vehicle was successfully used for intraperitoneal administration of this compound?
A4: A formulation of 10% Captisol® (a modified cyclodextrin) in saline was used to achieve consistent results with i.p. administration of this compound-A.[1] Captisol is known to enhance the solubility of poorly water-soluble compounds.
Q5: We need to use oral administration for our study. What strategies can we explore to improve the consistency of our results with this compound?
A5: To improve the oral bioavailability and reduce the variability of poorly soluble compounds like this compound, several formulation strategies can be considered. These approaches aim to enhance the solubility and dissolution rate of the drug in the GI tract. Below is a summary of potential strategies:
| Formulation Strategy | Description | Potential Advantages |
| Micronization/Nanonization | Reducing the particle size of the drug to the micron or nanometer range increases the surface area available for dissolution. | Can improve dissolution rate and absorption. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier at a molecular level to form an amorphous solid dispersion. | Enhances solubility and dissolution by preventing drug crystallization. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. | Can significantly improve solubility, dissolution, and absorption. Can also mitigate food effects and first-pass metabolism. |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity to form an inclusion complex. | Increases the aqueous solubility of the drug. |
| Use of Co-solvents and Surfactants | Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 300, PEG 400) and surfactants (e.g., Tween 80) into the formulation. | Can improve the wetting and solubilization of the drug. |
It is recommended to conduct small-scale formulation screening studies to identify the most suitable approach for this compound in your specific experimental model.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (i.v.) Infusion | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration |
| Dose | 1 mg/kg (target) | 10 mg/kg | 3 mg/kg |
| Vehicle | 10% Encapsin™ HPB, 2% DMSO in saline | 10% Captisol® in saline | 1% aqueous methylcellulose |
| Blood Clearance (CLb) | 58 ± 6 ml min⁻¹ kg⁻¹ | Not Reported | Not Reported |
| Volume of Distribution (Vss) | 6.7 ± 1.3 l kg⁻¹ | Not Reported | Not Reported |
| Half-life (t½) | ~2 h | 1.4 h | Not Reported |
| Oral Bioavailability | Not Applicable | Not Reported | 16% |
| CNS Penetration (Brain:Blood Ratio) | 0.9 : 1 (at steady state) | Not Reported | Not Reported |
| Mean Blood Concentration (1h post-dose) | Not Applicable | 1.0 µM | Not Reported |
| Mean Brain Concentration (1h post-dose) | Not Applicable | 0.80 µM | Not Reported |
Data compiled from Thomas et al., 2003.[1]
Experimental Protocols
5-CT-Induced Hypothermia in Guinea Pigs
This pharmacodynamic assay is used to assess the in vivo activity of 5-HT7 receptor antagonists.
Materials:
-
This compound-A
-
5-carboxamidotryptamine (5-CT)
-
Vehicle (e.g., 10% Captisol® in saline for i.p. administration)
-
Rectal thermometer
Procedure:
-
Administer the vehicle or this compound-A at desired doses (e.g., 1, 3, 10, 30 mg/kg) via the chosen route of administration (intraperitoneal injection is recommended for consistency).[1]
-
After a pre-determined pretreatment time (e.g., 60 minutes), administer 5-CT (e.g., 0.3 mg/kg, i.p.).[1]
-
Measure the core body temperature of the animals at baseline (before drug administration) and at specified time points after 5-CT administration (e.g., 55, 85, and 115 minutes).[1]
-
Calculate the mean maximal change in body temperature for each animal.
-
A significant reversal of the 5-CT-induced hypothermia by this compound-A indicates 5-HT7 receptor antagonism. The ED₅₀ for this compound-A in this assay via i.p. administration was found to be 2 mg/kg.[1]
Visualizations
Caption: Workflow for oral administration of this compound leading to inconsistent results.
Caption: Troubleshooting decision tree for this compound oral administration issues.
Caption: Simplified 5-HT7 receptor signaling cascade and the inhibitory action of this compound.
References
optimizing SB-656104 dosage for behavioral studies
Technical Support Center: SB-656104
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists optimize its use in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor.[1][2] It functions by competitively inhibiting the binding of serotonin and other agonists to this receptor. In cellular assays, this compound effectively antagonizes the 5-carboxamidotryptamine (B1209777) (5-CT)-induced accumulation of cyclic AMP (cAMP), a key downstream signaling event of 5-HT7 receptor activation.[2]
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?
A2: For intraperitoneal (i.p.) administration in rats, this compound has been successfully dissolved in a solution of 10% (w/v) Captisol in 0.9% saline.[1] The final concentration used in one study was 5 mg/ml.[1] It is crucial to ensure the compound is fully dissolved to guarantee consistent and accurate dosing.
Q3: What is the pharmacokinetic profile of this compound in rodents?
A3: this compound demonstrates good central nervous system (CNS) penetration and has a moderate clearance rate in rats.[1][2] Following an intraperitoneal (i.p.) injection of 10 mg/kg in rats, the compound has a half-life (t1/2) of approximately 1.4 hours.[1][2] It achieves a steady-state brain-to-blood concentration ratio of 0.9:1, indicating it readily enters the brain.[1][2]
Pharmacokinetic Data Summary (Rat)
| Parameter | Route | Dose | Value | Citation |
| Half-life (t1/2) | i.p. | 10 mg/kg | 1.4 hours | [1][2] |
| Brain:Blood Ratio | i.v. | 1 mg/kg | 0.9 : 1 | [1][2] |
| Blood Clearance (CLb) | i.v. | 1 mg/kg | 58 ± 6 ml/min/kg | [1][2] |
| Mean Brain Conc. (1h post-dose) | i.p. | 10 mg/kg | 0.80 µM | [1][2] |
| Mean Blood Conc. (1h post-dose) | i.p. | 10 mg/kg | 1.0 µM | [1][2] |
Troubleshooting Guide
Q4: I am not observing the expected behavioral effect. What are some common reasons?
A4: Several factors could contribute to a lack of effect. Consider the following:
-
Dose Selection: The effective dose can vary significantly between behavioral paradigms. Doses from 1 mg/kg to 30 mg/kg have been used effectively.[1][3] If you are not seeing an effect, a dose-response study may be necessary.
-
Timing of Administration: Given the relatively short half-life of 1.4 hours in rats, the timing of drug administration relative to the behavioral test is critical.[1][2] Ensure that the peak concentration of the drug coincides with the testing period. For most protocols, administration 30-60 minutes prior to testing is a good starting point.
-
Route of Administration: The vast majority of published behavioral studies have used intraperitoneal (i.p.) or subcutaneous (s.c.) routes.[1][3] Ensure your chosen route allows for adequate and rapid absorption.
-
Vehicle and Solubility: Confirm that this compound is completely solubilized in your chosen vehicle. Incomplete dissolution will lead to inaccurate dosing. Using a vehicle like 10% Captisol in saline is recommended.[1]
Q5: My results are inconsistent across animals. How can I improve reproducibility?
A5: Inconsistent results often stem from variability in experimental procedures.
-
Dosing Accuracy: Ensure precise dosing based on the most recent body weight of each animal.
-
Administration Timing: Administer the compound at the exact same pre-testing interval for every animal in the cohort.
-
Animal Handling: Minimize stress during handling and injection, as stress can impact HPA axis function and behavior, potentially confounding the effects of a 5-HT7 antagonist.[4]
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing environment.
Q6: Are there any known off-target effects I should be aware of when selecting a dose?
A6: Yes. While this compound is highly selective for the 5-HT7 receptor, its selectivity is dose-dependent. At higher concentrations, it may interact with other serotonin receptors. It has an approximately 10-fold lower affinity for the 5-HT1D receptor and over 30-fold lower affinity for 5-HT2A and 5-HT2B receptors.[2][3] To minimize the risk of off-target effects confounding your data, it is advisable to use the lowest effective dose. Some studies have intentionally used lower doses (e.g., 1 mg/kg) to ensure target specificity.[3]
Dosage Overview in Preclinical Models
| Animal Model | Behavioral/Pharmacodynamic Test | Route | Effective Dose Range | Citation |
| Rat | REM Sleep Modulation | i.p. | 10 - 30 mg/kg | [1][2] |
| Guinea Pig | 5-CT-Induced Hypothermia Reversal | i.p. | 3 - 30 mg/kg (ED50 = 2 mg/kg) | [1][2] |
| Rat | Attentional Set-Shifting Task | i.p. | 1 mg/kg (with ketamine) | [5] |
| Rat | Stress-Induced HPA Axis Activation | s.c. | 3 mg/kg | [3] |
Experimental Protocols & Visualizations
Protocol: Reversal of 5-CT-Induced Hypothermia (Guinea Pig)
This is a standard pharmacodynamic assay to confirm in vivo 5-HT7 receptor engagement.
-
Animal Acclimation: Allow male guinea pigs to acclimate to the laboratory environment for at least one week.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% Captisol/saline). Administer the desired dose (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Wait for 60 minutes to allow for drug absorption and distribution.[1]
-
5-CT Administration: Administer the 5-HT7 agonist, 5-carboxamidotryptamine (5-CT), at a dose of 0.3 mg/kg (i.p.) to induce hypothermia.[1]
-
Temperature Monitoring: Measure rectal temperature at regular intervals post-5-CT injection (e.g., 55, 85, and 115 minutes).[1]
-
Data Analysis: Calculate the maximum change in body temperature for each animal compared to its baseline. Analyze the data to determine if pre-treatment with this compound significantly reversed the hypothermic effect of 5-CT. The dose that produces 50% of the maximal reversal is the ED50.
Visualized Workflows and Pathways
Caption: General experimental workflow for a behavioral study using this compound.
Caption: this compound blocks serotonin-mediated 5-HT7 receptor signaling.
Caption: Troubleshooting logic for unexpected results in behavioral studies.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
SB-656104 stability in solution for long-term experiments
Technical Support Center: SB-656104
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice regarding the stability and handling of this compound in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] Ensure the DMSO is anhydrous, as water can significantly impact compound stability over time.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
To maximize longevity, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed containers at -80°C.[3] Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound.[2] For shorter-term storage (up to a few weeks), -20°C is acceptable. While specific data for this compound is limited, in vivo studies have stored biological samples containing the compound at approximately -80°C prior to analysis, indicating stability at this temperature.[3]
Q3: How stable is this compound in aqueous solutions or cell culture media?
This compound, like many small molecule inhibitors, is expected to have limited stability in aqueous solutions compared to DMSO stocks. For in vivo studies, this compound has been formulated in aqueous vehicles like 0.9% saline containing 10% Captisol or 2% DMSO for immediate administration, suggesting short-term stability.[3] For cell-based assays, it is critical to prepare working solutions by diluting the DMSO stock into your aqueous buffer or culture medium immediately before use. Do not store this compound in aqueous solutions for extended periods.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
It is strongly recommended to avoid multiple freeze-thaw cycles. Studies on various compounds stored in DMSO have shown that repeated cycling can lead to degradation or precipitation.[2] The best practice is to prepare single-use aliquots from your main stock solution to ensure consistency and preserve the integrity of the compound for long-term experiments.
Troubleshooting Guide
Issue 1: I am observing inconsistent or weaker-than-expected results in my experiments.
This could be related to compound degradation. Follow this troubleshooting workflow:
Issue 2: My this compound solution appears cloudy or has visible precipitate upon thawing or dilution.
Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or upon dilution into an aqueous buffer.
-
Action 1: Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.
-
Action 2: If precipitation occurs in your final aqueous working solution, consider lowering the final concentration of this compound.
-
Action 3: Ensure your DMSO stock is not absorbing water, as DMSO is hygroscopic.[4] Water contamination can decrease the solubility of hydrophobic compounds.[5]
Quantitative Data Summary
Specific, publicly available long-term stability data for this compound in solution is limited. The table below summarizes general stability findings for research compounds stored in DMSO, which should be considered as best-practice guidelines for this compound.
| Storage Condition | Solvent | General Stability Outcome | Recommendation for this compound |
| Long-Term (Months to Years) | Anhydrous DMSO | Most compounds remain stable when stored at -80°C.[6] | Store primary stock at -80°C. |
| Short-Term (Weeks) | Anhydrous DMSO | Stable at -20°C or 4°C, though degradation risk increases with temperature.[5] | Store working aliquots at -20°C. |
| Freeze-Thaw Cycles | Anhydrous DMSO | No significant loss was observed for many compounds after 11 cycles, but it is a known risk factor for degradation.[2] | Aliquot to single-use volumes to avoid freeze-thaw. |
| Aqueous Buffer | Media / PBS | Stability is compound-dependent and generally low; degradation can occur within hours. | Prepare fresh for each experiment; do not store. |
Experimental Protocol: Assessing Compound Stability via HPLC
This protocol outlines a general method for assessing the stability of this compound in your specific solvent and storage conditions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 10 mM) in the solvent of interest (e.g., DMSO).
-
Time-Zero (T0) Analysis: Immediately following preparation, inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Record the peak area of the compound. This serves as the 100% reference point.
-
Storage: Dispense the remaining solution into multiple small, tightly sealed vials (aliquots) and store them under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to thaw completely and ensure it is fully dissolved. Analyze it using the identical HPLC method established at T0.
-
Data Analysis: Calculate the remaining percentage of this compound by comparing its HPLC peak area at the given time point to the peak area from the T0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
References
- 1. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of SB-656104
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SB-656104. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1][2] It competitively inhibits the binding of agonists to this receptor, thereby blocking its downstream signaling pathways. The 5-HT7 receptor is known to be positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) upon activation. This compound effectively antagonizes this process.[3]
Q2: What are the known off-target binding affinities for this compound?
While this compound is highly selective for the 5-HT7 receptor, it does exhibit some measurable affinity for other serotonin (B10506) receptor subtypes at higher concentrations. The most notable off-target interactions are with the 5-HT1D, 5-HT2A, and 5-HT2B receptors.[4] However, its affinity for the 5-HT7 receptor is significantly higher.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
To minimize the potential for off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Additionally, consider using a more selective 5-HT7 antagonist as a control if off-target effects are a significant concern. A previously determined oral ED50 dose of 2 mg/kg was used to antagonize 5-CT-induced hypothermia in guinea pigs, with maximal inhibition observed 2 hours after administration.[4]
Troubleshooting Guide
Issue: I am observing unexpected physiological or cellular responses that are inconsistent with 5-HT7 receptor antagonism.
Possible Cause: This could be due to off-target effects of this compound, particularly at higher concentrations.
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of this compound used in your experiment. Ensure it is within the recommended range for selective 5-HT7 antagonism.
-
Run Control Experiments: Include control experiments using antagonists for the potential off-target receptors (5-HT1D, 5-HT2A, 5-HT2B) to determine if the observed effects are mediated by these receptors.
-
Consult Selectivity Data: Refer to the binding affinity data to assess the likelihood of off-target engagement at your working concentration.
Issue: My in vivo results with this compound are not consistent with in vitro findings.
Possible Cause: This discrepancy could be related to the pharmacokinetic properties of this compound, such as its bioavailability, metabolism, or ability to cross the blood-brain barrier.
Troubleshooting Steps:
-
Review Pharmacokinetic Data: Examine the known pharmacokinetic parameters of this compound. In rats, following intraperitoneal administration of 10 mg/kg, the half-life is approximately 1.4 hours, with mean brain and blood concentrations at 1 hour being 0.80 µM and 1.0 µM, respectively.[3][5]
-
Optimize Dosing Regimen: Adjust the dose and timing of administration based on the pharmacokinetic profile to ensure that adequate concentrations of the compound reach the target tissue during the experimental window.
-
Consider Route of Administration: The route of administration can significantly impact the bioavailability and distribution of the compound. Ensure the chosen route is appropriate for your experimental model and desired outcome.
Data Presentation
Table 1: Binding Affinity of this compound at Serotonin (5-HT) Receptors
| Receptor Subtype | pKi | Affinity (nM) | Selectivity vs. 5-HT7 |
| 5-HT7 | 8.7 | 2.0 | - |
| 5-HT1D | 7.6 | 25.12 | 12.6-fold |
| 5-HT2A | 7.2 | 63.10 | 31.6-fold |
| 5-HT2B | 7.04 | 91.20 | 45.6-fold |
| 5-HT5A | 6.74 | - | 91-fold |
Data compiled from multiple sources.[4]
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | pA2 |
| 5-CT-induced cAMP accumulation | h5-HT7(a)/HEK293 | 8.5 |
This table summarizes the functional antagonist activity of this compound.[3]
Experimental Protocols
Protocol 1: Assessment of 5-HT7 Receptor Antagonism in vitro (cAMP Accumulation Assay)
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT7(a) receptor (h5-HT7(a)/HEK293) in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Agonist Stimulation: Stimulate the cells with the 5-HT7 receptor agonist, 5-carboxamidotryptamine (B1209777) (5-CT), at a concentration that elicits a submaximal response.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curves for 5-CT in the presence and absence of this compound to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[3]
Protocol 2: In Vivo Assessment of 5-HT7 Receptor Antagonism (5-CT-Induced Hypothermia in Guinea Pigs)
-
Animal Acclimation: Acclimate male guinea pigs to the experimental conditions for at least one week.
-
Baseline Temperature Measurement: Measure the baseline rectal temperature of each animal.
-
Antagonist Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[5]
-
Agonist Administration: After a 60-minute pre-treatment period, administer 5-CT (0.3 mg/kg, i.p.).[5]
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 55, 85, and 115 minutes) following 5-CT administration.[5]
-
Data Analysis: Calculate the change in body temperature from baseline for each animal. Determine the ED50 value for this compound, which is the dose that produces a 50% reversal of the 5-CT-induced hypothermia.[5]
Visualizations
Caption: 5-HT7 Receptor Signaling and this compound Inhibition.
Caption: In Vitro cAMP Accumulation Assay Workflow.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-656104 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in animal studies involving the selective 5-HT7 receptor antagonist, SB-656104.
Disclaimer
Based on a comprehensive review of the available scientific literature, this compound is identified as a selective 5-HT7 receptor antagonist . The initial query regarding its activity as a CXCR2 antagonist could not be substantiated. Therefore, this guide focuses on its established mechanism of action. A general diagram for the CXCR2 signaling pathway is provided as requested, but there is no evidence to suggest that this compound directly modulates this pathway.
Troubleshooting Guide: Inconsistent In Vivo Results
This guide addresses common issues that can lead to variability in animal studies with this compound.
Q1: We are observing high variability in our results after oral administration of this compound. What could be the cause?
A1: High variability following oral (p.o.) administration of this compound is a known issue. Studies have reported inconsistent data with this route, which is attributed to marked variability in the degree of gut absorption of the compound among individual animals.[1]
Solution: To ensure more consistent and reproducible results, it is highly recommended to switch to intraperitoneal (i.p.) administration . Researchers have successfully minimized variability by using a specific formulation for i.p. injection:
-
Recommended Formulation: Dissolve this compound in 0.9% (w/v) saline containing 10% (w/v) Captisol® .[1] This formulation was shown not to produce significant changes in body temperature on its own, a key consideration for pharmacodynamic studies such as the 5-CT-induced hypothermia model.[2]
Q2: What is a reliable starting point for dosing this compound via intraperitoneal injection?
A2: Dosing will depend on your specific animal model and experimental endpoint. However, published studies provide a good starting point. For example, in a 5-CT-induced hypothermia model in guinea pigs, this compound-A administered i.p. showed a significant reversal of the hypothermic effect at doses of 3, 10, and 30 mg/kg, with an ED₅₀ of 2 mg/kg.[2] In sleep studies in rats, doses of 10 and 30 mg/kg i.p. were effective in reducing the total amount of REM sleep.[2]
Q3: How can we design our study to proactively minimize variability from the outset?
A3: A well-designed study is critical for minimizing variability. The following workflow provides a structured approach to troubleshooting and preventing inconsistent results.
Frequently Asked Questions (FAQs)
Pharmacology & Formulation
-
What is the mechanism of action of this compound? this compound is a potent and selective 5-HT7 receptor antagonist.[3][4] It competitively antagonizes the effects of serotonin (B10506) (5-HT) at this receptor.[3]
-
Why is Captisol® recommended for the formulation? Captisol® (a modified cyclodextrin) is a solubilizing agent that can improve the solubility and stability of drug compounds in aqueous solutions. Using a consistent, solubilizing formulation like 10% Captisol® in saline helps ensure that the drug is fully dissolved and delivered uniformly, which is crucial for reducing variability, especially with i.p. administration.[2]
Pharmacokinetics
-
What are the key pharmacokinetic parameters of this compound in rats? Pharmacokinetic data is essential for designing dosing schedules and interpreting results. The following tables summarize key parameters for this compound in rats.
Table 1: Pharmacokinetics of this compound in Rats (Intravenous Administration)
Parameter Value Reference Administration Route Intravenous (i.v.) Infusion [2] Blood Clearance (CLb) 58 ± 6 ml min⁻¹ kg⁻¹ [2] | Steady-State Brain:Blood Ratio | 0.9 : 1 |[2] |
Table 2: Pharmacokinetics of this compound in Rats (Intraperitoneal Administration)
Parameter Value Reference Administration Route Intraperitoneal (i.p.) [2] Dose 10 mg kg⁻¹ [2] Terminal Half-life (t₁/₂) 1.4 h [2] Mean Brain Concentration (1h post-dose) 0.80 µM [2] | Mean Blood Concentration (1h post-dose) | 1.0 µM |[2] |
Experimental Design
-
Besides administration route, what other factors can contribute to variability? Several factors can introduce variability into animal studies:
-
Animal Characteristics: Strain, sex, age, and health status can all influence drug response.
-
Environmental Conditions: Housing density, cage type, light/dark cycle, temperature, and noise can act as stressors and affect outcomes.
-
Handling and Acclimation: Insufficient acclimation to the facility and testing environment, as well as inconsistent handling, can increase stress and data variability.
-
Diet and Water: Variations in diet composition or access to food and water can alter animal physiology and drug metabolism.
-
Blinding and Randomization: Lack of proper randomization of animals to treatment groups and blinding of experimenters during data collection and analysis can introduce bias.
-
Experimental Protocols
5-CT-Induced Hypothermia in Guinea Pigs
This is a key in vivo pharmacodynamic model used to assess the activity of 5-HT7 receptor antagonists.[2]
-
Animals: Use male guinea pigs.
-
Acclimation: Allow animals to acclimate to the testing environment.
-
Baseline Temperature: Measure the baseline body temperature of each animal.
-
This compound Administration: Administer this compound-A (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The recommended vehicle is 10% Captisol® in saline.[2]
-
Pre-treatment Time: Wait for 60 minutes after this compound-A administration.[2]
-
5-CT Administration: Inject 5-carboxamidotryptamine (B1209777) (5-CT) at a dose of 0.3 mg/kg i.p. to induce hypothermia.[2]
-
Temperature Measurement: Measure body temperature at 55, 85, and 115 minutes following 5-CT administration.[2]
-
Data Analysis: For each animal, calculate the mean maximal change in body temperature from baseline. Compare the results from the this compound-A treated groups to the vehicle-treated group.
Signaling Pathway Diagrams
5-HT7 Receptor Signaling Pathway
This compound acts by blocking this pathway. The 5-HT7 receptor is coupled to Gs and G12 proteins, leading to the activation of multiple downstream effectors.[5]
General CXCR2 Signaling Pathway (For Reference Only)
As stated in the disclaimer, this compound is not known to act on this pathway. This diagram illustrates the general signaling cascade for CXCR2, which is a G-protein coupled receptor primarily involved in immune cell migration.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Eleven quick tips to unlock the power of in vivo data science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting SB-656104 solubility problems
Welcome to the technical support center for SB-656104. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this selective 5-HT7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor.[1] Its primary mechanism of action is to block the signaling pathway initiated by the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory Gs protein. This coupling activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). By blocking this initial binding, this compound prevents the downstream increase in intracellular cAMP levels.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this and how can I prevent it?
A2: Precipitation upon dilution of an organic stock solution (like DMSO) into an aqueous buffer is a common issue for compounds with low water solubility. The organic solvent keeps the compound dissolved, but when introduced into the aqueous environment, the compound may crash out of solution.
To prevent this, consider the following:
-
Lower the final concentration of the organic solvent: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.
-
Use a solubilizing agent: For in vivo studies, co-solvents like Captisol (a modified cyclodextrin) have been successfully used. A formulation of 10% Captisol in saline has been documented for dissolving this compound-A (the hydrochloride salt).[1]
-
Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating can help redissolve small amounts of precipitate. However, be cautious about the compound's stability under these conditions.
-
Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions of your stock in the aqueous buffer.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound and related compounds for in vitro experiments.[2] For in vivo applications, specific formulations are required to ensure biocompatibility and solubility.
Troubleshooting Guide
This section addresses specific problems you might encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | Prepare a fresh stock solution at a lower concentration. If using DMSO, ensure it is anhydrous, as absorbed water can reduce the solubility of hydrophobic compounds. |
| Inconsistent results in cell-based assays | - The compound is not fully dissolved in the final assay medium.- The final concentration of DMSO is affecting the cells. | - Visually inspect the final dilution for any signs of precipitation before adding it to the cells.- Perform a vehicle control (medium with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your cells. |
| Low or no antagonist activity observed | - The concentration of this compound is too low.- The compound has degraded. | - Confirm the concentration of your stock solution and ensure accurate dilutions.- Prepare fresh stock solutions and store them properly in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Based on data for a structurally similar compound, VU0238429. The exact solubility of this compound should be determined experimentally. |
| Ethanol | Data not available | It is recommended to experimentally determine the solubility. |
| Water | Sparingly soluble | The hydrochloride salt (this compound-A) is expected to have higher aqueous solubility than the free base. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weighing the compound: Accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensuring complete dissolution: Vortex the solution and use a sonicator if necessary to ensure the compound is fully dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Workflow for a Cell-Based cAMP Assay with this compound
This protocol provides a general workflow. Specific details will depend on the cell line and the cAMP assay kit being used.
-
Cell Culture: Plate cells expressing the 5-HT7 receptor in a suitable multi-well plate and culture until they reach the desired confluency.
-
Preparation of this compound Working Solutions:
-
Thaw a vial of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium or an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Antagonist Pre-incubation:
-
Remove the culture medium from the cells.
-
Add the prepared this compound working solutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of a 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to the wells containing the antagonist. Also, include control wells with agonist only (to determine the maximal response) and vehicle only (for baseline).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions for the assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Mandatory Visualizations
Caption: 5-HT7 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
SB-656104 half-life and dosing schedule optimization
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SB-656104, a selective 5-HT₇ receptor antagonist. The following resources include pharmacokinetic data, experimental protocols, and troubleshooting guidance to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound?
A1: The terminal half-life (t₁/₂) of this compound has been determined in rats. Following intravenous (i.v.) infusion, the half-life is approximately 2 hours.[1] After intraperitoneal (i.p.) administration of a 10 mg/kg dose, the half-life is approximately 1.4 hours.[2]
Q2: What is a typical dosing schedule for in vivo studies with this compound?
A2: Dosing schedules for this compound will vary depending on the animal model and experimental goals. In a pharmacodynamic study using guinea pigs, this compound-A was administered intraperitoneally 60 minutes before the administration of 5-CT.[1] In sleep studies involving rats, this compound-A was administered at the beginning of the sleep period.[1][2]
Q3: What are some key pharmacokinetic parameters of this compound in rats?
A3: Key pharmacokinetic parameters in rats include a moderate blood clearance (CLb) of 57 ± 4 ml/min/kg and extensive tissue distribution, indicated by a steady-state volume of distribution (Vss) of 6.7 ± 1.3 L/kg.[1] The compound is also known to be CNS penetrant, with a steady-state brain-to-blood ratio of 0.9:1.[1][2]
Q4: What is the oral bioavailability of this compound?
A4: The oral bioavailability of this compound in rats, when administered as a simple aqueous suspension at a dose of 3 mg/kg, is 16%.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in oral administration studies | Poor solubility or formulation issues. The hydrochloride salt (this compound-A) may exhibit different properties than the free base. | Consider using a solubilizing agent such as Captisol. For intraperitoneal administration, a formulation of 10% Captisol in saline has been used successfully.[1] Ensure the correct form of the compound (free base or HCl salt) is being used for the intended application, as specified in published studies.[1] |
| Variability in pharmacodynamic effects | Timing of administration relative to peak plasma concentrations. | For acute effect studies, administer this compound approximately 1 hour prior to the experimental challenge, which corresponds to the time of mean brain and blood concentrations after i.p. dosing.[2] |
| Difficulty replicating CNS-related effects | Inadequate CNS penetration in the specific experimental setup. | Confirm the use of a dosing regimen known to achieve CNS penetration. A steady-state brain-to-blood ratio of nearly 1:1 has been demonstrated with intravenous infusion.[1][2] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Route of Administration | Value |
| Terminal Half-Life (t₁/₂) | Intravenous (i.v.) | ~ 2 hours |
| Intraperitoneal (i.p.) | 1.4 hours | |
| Blood Clearance (CLb) | Intravenous (i.v.) | 57 ± 4 ml/min/kg |
| Steady-State Volume of Distribution (Vss) | Intravenous (i.v.) | 6.7 ± 1.3 L/kg |
| Oral Bioavailability | Oral | 16% |
| CNS Penetration (Brain:Blood Ratio) | Intravenous (i.v.) | 0.9 : 1 |
Table 2: Dosing Information from Preclinical Studies [1][2]
| Species | Study Type | Dose(s) | Route of Administration |
| Rat | Pharmacokinetics | 1 mg/kg | Intravenous (i.v.) |
| Pharmacokinetics | 3 mg/kg | Oral | |
| Pharmacokinetics | 10 mg/kg | Intraperitoneal (i.p.) | |
| Sleep Study | 10 and 30 mg/kg | Intraperitoneal (i.p.) | |
| Guinea Pig | Pharmacodynamics (5-CT induced hypothermia) | 1, 3, 10, and 30 mg/kg | Intraperitoneal (i.p.) |
Experimental Protocols
Pharmacokinetic Studies in Rats
-
Objective: To determine the disposition kinetics and oral bioavailability of this compound.
-
Animals: Adult male Sprague-Dawley rats (approx. 250 g body weight) surgically equipped with cannulas in the jugular and femoral veins.
-
Intravenous Administration:
-
Dissolve this compound (free base) in 0.9% (w/v) saline containing 10% (w/v) Encapsin™ HPB and 2% (v/v) DMSO to a final concentration of 0.2 mg/ml.[1]
-
Administer via the femoral vein as a constant rate infusion over 1 hour to achieve a target dose of 1 mg/kg.[1]
-
Collect blood samples at various time points for analysis.
-
-
Intraperitoneal Administration:
Pharmacodynamic Model: 5-CT-Induced Hypothermia in Guinea Pigs
-
Objective: To evaluate the in vivo 5-HT₇ receptor antagonist activity of this compound-A.
-
Animals: Guinea pigs.
-
Procedure:
-
Administer this compound-A (1, 3, 10, 30 mg/kg) or vehicle (10% Captisol/saline) via intraperitoneal injection.[1]
-
After 60 minutes, administer 5-CT (0.3 mg/kg, i.p.).[1]
-
Measure the body temperature of each animal at 55, 85, and 115 minutes following the 5-CT administration.[1]
-
Calculate the mean maximal change in body temperature to determine the effect of this compound-A.
-
Visualizations
References
how to account for SB-656104 pharmacokinetics in study design
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the pharmacokinetics of SB-656104 in their study design. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound in preclinical species?
A1: Pharmacokinetic data for this compound is primarily available for rats. Key parameters are summarized in the table below.
Data Presentation: Pharmacokinetics of this compound in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Intraperitoneal (IP) Administration (10 mg/kg) | Oral (PO) Administration (3 mg/kg) |
| Half-life (t½) | ~2 hours[1] | 1.4 hours[1][2] | Not explicitly reported |
| Clearance (CLb) | 57 ± 4 mL/min/kg[1] | Not applicable | Not applicable |
| Volume of Distribution (Vss) | 6.7 ± 1.3 L/kg[1] | Not reported | Not reported |
| Oral Bioavailability (F) | Not applicable | Not applicable | 16%[1] |
| Brain:Blood Ratio | ~0.9:1 (at steady state)[1][2] | ~1.1:1 (AUC over 6h) | Not reported |
| Mean Brain Concentration (1h post-dose) | Not applicable | 0.80 µM[2] | Not reported |
| Mean Blood Concentration (1h post-dose) | Not applicable | 1.0 µM[2] | Not reported |
Q2: How should the route of administration be selected for in vivo studies with this compound?
A2: The choice of administration route depends on the specific research question.
-
Intravenous (IV) infusion is suitable for studies requiring precise control over plasma concentrations and for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.[1]
-
Intraperitoneal (IP) injection has been used effectively in rodent models to achieve systemic and brain exposure, making it a practical choice for many efficacy and pharmacodynamic studies.[1][2]
-
Oral (PO) administration results in low bioavailability (16% in rats), which should be considered when designing studies that require oral dosing.[1] Higher doses may be needed to achieve therapeutic concentrations, and variability in absorption can be a factor.
Q3: What is the central nervous system (CNS) penetration of this compound?
A3: this compound is CNS penetrant, with a reported brain-to-blood ratio of approximately 0.9:1 to 1.1:1 in rats.[1][2] This indicates that the compound can effectively cross the blood-brain barrier and reach its target, the 5-HT7 receptor, in the brain.
Q4: Is there any information on the metabolism and excretion of this compound?
A4: Specific data on the metabolic pathways and excretion routes of this compound are not detailed in the currently available literature. As a general consideration for CNS drugs, metabolism often occurs in the liver via cytochrome P450 enzymes, and excretion can be through both renal and fecal routes. For a novel compound like this compound, it is advisable to conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways and potential for drug-drug interactions.
Q5: What is the plasma protein binding of this compound?
A5: Quantitative plasma protein binding data for this compound is not explicitly available in the public domain. However, for many small molecule CNS drugs, plasma protein binding can be significant and can influence the unbound fraction of the drug that is available to cross the blood-brain barrier and interact with the target. It is recommended to determine the plasma protein binding of this compound experimentally using methods like equilibrium dialysis or ultrafiltration.
Troubleshooting Guides
Issue: High variability in plasma concentrations in in vivo studies.
-
Possible Cause: Inconsistent oral absorption due to low bioavailability.
-
Troubleshooting Tip:
-
Consider using a parenteral route of administration (e.g., IP or IV) to bypass first-pass metabolism and reduce absorption variability.
-
If oral administration is necessary, ensure a consistent formulation and consider the effect of food on absorption. Fasting animals prior to dosing may reduce variability.
-
-
Possible Cause: Issues with drug formulation and solubility.
-
Troubleshooting Tip:
-
Ensure the compound is fully solubilized in the vehicle. The use of solubilizing agents such as Captisol® has been reported for this compound formulations.[1]
-
Prepare fresh formulations for each experiment to avoid degradation.
-
Issue: Lack of in vivo efficacy despite in vitro potency.
-
Possible Cause: Insufficient target engagement due to pharmacokinetic limitations.
-
Troubleshooting Tip:
-
Measure plasma and brain concentrations of this compound at the time of the pharmacodynamic endpoint to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Adjust the dose and/or dosing frequency based on the half-life of the compound to maintain target engagement over the desired period. Given the relatively short half-life in rats (~1.4-2 hours), more frequent dosing or a continuous infusion may be necessary for longer-term studies.[1][2]
-
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (based on published methods[1])
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation:
-
IV infusion: Dissolve this compound in a vehicle such as 10% Captisol® in saline.
-
IP injection: Dissolve this compound in a suitable vehicle like saline.
-
-
Dosing:
-
IV: Administer via a cannulated vein at a constant rate.
-
IP: Administer as a bolus injection.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).
-
For brain concentration analysis, euthanize animals at specific time points and collect the brain tissue.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualizations
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
Caption: The 5-HT7 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cAMP.[3]
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of 5-HT7 Receptor Antagonists: SB-656104 versus SB-269970-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent selective 5-HT7 receptor antagonists, SB-656104 and SB-269970-A. The data presented is compiled from published preclinical studies and aims to offer an objective overview to inform future research and development in this area.
Core Findings and Data Summary
Both this compound and SB-269970-A are potent and selective antagonists of the 5-HT7 receptor, a G-protein coupled receptor implicated in a range of physiological and pathological processes including sleep, cognition, and mood disorders.[1][2][3][4] While both compounds demonstrate efficacy in relevant in vivo models, this compound was developed as a successor to SB-269970-A, offering an improved pharmacokinetic profile for in vivo applications.[5][6]
A key in vivo pharmacodynamic model used to assess the activity of these compounds is the 5-carboxamidotryptamine (B1209777) (5-CT)-induced hypothermia model in guinea pigs. Both antagonists have shown a comparable ability to reverse this effect.[5][7] Furthermore, studies in rodent models of sleep and cognition have demonstrated the potential of 5-HT7 receptor antagonism in modulating these functions.
Comparative Efficacy Data
| Parameter | This compound | SB-269970-A | Animal Model | Reference |
| 5-CT-Induced Hypothermia | ||||
| ED50 | 2 mg/kg (i.p.) | 3 mg/kg (i.p.) | Guinea Pig | [5][7] |
| REM Sleep Modulation | ||||
| Effect | Increased latency to REM sleep and reduced total REM sleep | Qualitatively similar effects to this compound | Rat | [5][8][9] |
| Effective Dose | 10 and 30 mg/kg (i.p.) | 30 mg/kg (p.o.) | Rat | [5] |
| Cognitive Enhancement | ||||
| Model | Reversal of MK-801-induced learning and memory impairments | Amelioration of ketamine-induced cognitive inflexibility and novel object recognition deficit | Rat | [4][10] |
| Effective Dose | 10-30 mg/kg | 1 mg/kg | Rat | [4][10] |
| Antipsychotic-like Activity | ||||
| Model | Not explicitly reported | Attenuation of amphetamine and ketamine-induced hyperactivity | Rat, Mouse | [2][3] |
| Effective Dose | N/A | 3-30 mg/kg (i.p.) | Mouse | [3] |
Pharmacokinetic Profile Comparison
| Parameter | This compound | SB-269970-A | Animal Model | Reference |
| Half-life (t1/2) | 1.4 h | < 0.5 h | Rat | [5] |
| Brain:Blood Ratio | 0.9:1 | ~0.83:1 | Rat | [5][7] |
| Clearance (CLb) | 58 ± 6 ml/min/kg | ~140 ml/min/kg | Rat | [5][7] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and SB-269970-A is the competitive antagonism of the 5-HT7 receptor. This receptor is positively coupled to adenylyl cyclase, and its activation by serotonin (B10506) (5-HT) leads to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, these antagonists prevent the downstream signaling cascade.
The in vivo efficacy of these compounds is typically assessed through a standardized experimental workflow, as exemplified by the 5-CT-induced hypothermia model.
Detailed Experimental Protocols
5-CT-Induced Hypothermia in Guinea Pigs
This pharmacodynamic model is used to confirm in vivo target engagement of 5-HT7 receptors.[5][7]
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Acclimatization: Animals are habituated to the experimental procedures, including rectal temperature measurement, for several days prior to the study.
-
Drug Administration:
-
Temperature Measurement: Rectal temperature is measured at baseline and at regular intervals (e.g., 55, 85, and 115 minutes) following 5-CT administration.[5]
-
Data Analysis: The maximum change in body temperature from baseline is calculated for each animal. The ED50, the dose of the antagonist that produces a 50% reversal of the 5-CT-induced hypothermia, is then determined.[5]
REM Sleep Measurement in Rats
This model assesses the role of 5-HT7 receptors in the regulation of sleep architecture.[5][8]
-
Animals: Male Wistar rats implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Surgical Implantation: Animals are surgically implanted with electrodes to monitor brain activity and muscle tone, which are essential for distinguishing between different sleep stages.
-
Drug Administration:
-
Sleep Recording: EEG and EMG are continuously recorded for a defined period (e.g., 6-8 hours) following drug administration.
-
Data Analysis: The recorded data is scored to identify periods of wakefulness, non-REM sleep, and REM sleep. The latency to the first episode of REM sleep and the total duration of REM sleep are calculated and compared between drug-treated and vehicle-treated groups.[5][8]
Conclusion
Both this compound and SB-269970-A are valuable research tools for investigating the function of the 5-HT7 receptor. While both compounds exhibit comparable in vivo efficacy in blocking 5-HT7 receptor-mediated effects, this compound possesses a more favorable pharmacokinetic profile, particularly its longer half-life, making it more suitable for in vivo studies requiring sustained target engagement.[5] The choice between these antagonists will depend on the specific requirements of the experimental design, including the desired duration of action and route of administration.
References
- 1. SB-269970 - Wikipedia [en.wikipedia.org]
- 2. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
SB-656104: A Comparative Guide to its 5-HT Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and selectivity profile of SB-656104 against various serotonin (B10506) (5-HT) receptor subtypes. The data presented is compiled from preclinical studies to offer an objective overview of this compound's performance relative to other 5-HT receptor ligands.
Executive Summary
This compound is a potent and selective antagonist of the 5-HT7 receptor. Experimental data demonstrates that this compound exhibits high affinity for the human cloned 5-HT7(a) and 5-HT7(b) receptor variants, as well as the rat native 5-HT7 receptor.[1] Its selectivity for the 5-HT7 receptor is significant, with substantially lower affinity for other 5-HT receptor subtypes evaluated. This profile makes this compound a valuable research tool for investigating the physiological and pathological roles of the 5-HT7 receptor.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound and a comparator compound, SB-269970, for a range of human 5-HT receptor subtypes. The data is presented as pKi values, where a higher value indicates a higher binding affinity.
| Receptor Subtype | This compound pKi | SB-269970 pKi |
| 5-HT7a | 8.7 [1] | 8.9 [2] |
| 5-HT7b | 8.5 [1] | - |
| 5-HT1D | 7.6[1] | - |
| 5-HT2A | 7.2[3] | - |
| 5-HT2B | 7.04[3] | - |
| 5-HT5A | 6.74[3] | - |
| 5-HT1A | 6.25[4] | - |
Absence of a value indicates that data was not found in the searched literature.
As the data indicates, this compound displays a high affinity for the 5-HT7a receptor (pKi of 8.7), which corresponds to a Ki of approximately 2.0 nM.[3] The compound shows at least a 10-fold higher selectivity for the 5-HT7 receptor over the 5-HT1D receptor and more than 30-fold selectivity over the 5-HT2A, 5-HT2B, and 5-HT5A receptors.
Head-to-Head with SB-269970
This compound was developed from a focused structure-activity relationship (SAR) study around the earlier 5-HT7 receptor antagonist, SB-269970. While both compounds are potent 5-HT7 antagonists, this compound was designed to have an improved pharmacokinetic profile.[1][5]
Signaling Pathway and Selectivity Overview
The following diagram illustrates the primary signaling pathway of the 5-HT7 receptor and the selective antagonism by this compound.
Caption: 5-HT7 receptor signaling cascade and its inhibition by this compound.
The following diagram illustrates the selectivity profile of this compound.
Caption: Relative binding affinities of this compound for various 5-HT receptors.
Experimental Protocols
The binding affinity and selectivity of this compound were determined using radioligand binding assays. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Radioligand Displacement Binding Assay Workflow
Caption: Generalized workflow for a radioligand displacement binding assay.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT receptor subtype of interest were cultured and harvested.
-
Cells were homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in the assay buffer to a specific protein concentration.
2. Radioligand Binding Assay:
-
The assay was typically performed in a 96-well plate format.
-
For each receptor subtype, cell membranes were incubated with a specific radioligand (e.g., [3H]-5-CT or [3H]-SB-269970 for 5-HT7 receptors) at a concentration close to its dissociation constant (Kd).
-
To determine the displacement, increasing concentrations of this compound were added to the incubation mixture.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.
-
The mixture was incubated at room temperature for a sufficient time to reach equilibrium.
3. Filtration and Quantification:
-
The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The pKi is the negative logarithm of the Ki.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SB656104 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to REM Sleep Suppressing Agents: SB-656104 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel selective 5-HT7 receptor antagonist, SB-656104, with other established REM sleep suppressing agents, including selective serotonin (B10506) reuptake inhibitors (SSRIs), tricyclic antidepressants (TCAs), and monoamine oxidase inhibitors (MAOIs). The following sections detail the mechanisms of action, quantitative effects on REM sleep, and the experimental protocols utilized in key preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other representative REM sleep suppressing agents on sleep architecture in rats.
Table 1: Effects of REM Sleep Suppressing Agents on REM Sleep Parameters in Rats
| Compound | Class | Dose (mg/kg, i.p.) | Change in REM Sleep | Change in REM Latency | Reference |
| This compound | 5-HT7 Antagonist | 10 | Reduced | - | [1] |
| 30 | Reduced | +93% | [1] | ||
| Fluoxetine (B1211875) | SSRI | 3.0 - 12.0 (µmol/kg) | Significantly Reduced | Augmented | [2] |
| Amitriptyline (B1667244) | TCA | 1, 5, 15 | Decreased (dose-dependent) | - | [3] |
| Phenelzine (B1198762) | MAOI | - | Profound Suppression | - | [4] |
Note: "-" indicates data not explicitly provided in the cited source. i.p. refers to intraperitoneal administration.
Table 2: Effects of REM Sleep Suppressing Agents on Non-REM Sleep Parameters in Rats
| Compound | Class | Dose (mg/kg, i.p.) | Change in Non-REM Sleep | Change in Non-REM Latency | Reference |
| This compound | 5-HT7 Antagonist | 10, 30 | No Significant Effect | No Significant Effect | [1] |
| Fluoxetine | SSRI | 3.0 - 12.0 (µmol/kg) | Slightly but not significantly modified | - | [2] |
| Amitriptyline | TCA | 1, 5, 15 | Increased (dose-dependent) | - | [3] |
| Phenelzine | MAOI | - | - | - | [4] |
Note: "-" indicates data not explicitly provided in the cited source.
Signaling Pathways and Mechanisms of Action
The suppression of REM sleep by these agents is achieved through distinct molecular mechanisms targeting the intricate neural circuitry of sleep-wake regulation.
This compound: A Selective 5-HT7 Receptor Antagonist
This compound exerts its REM sleep-suppressing effects by selectively blocking the 5-hydroxytryptamine-7 (5-HT7) receptor. These receptors are expressed in key brain regions involved in sleep and circadian rhythm regulation, including the dorsal raphe nucleus (DRN)[5]. The prevailing hypothesis is that 5-HT7 receptor activation normally inhibits GABAergic interneurons in the DRN. By antagonizing these receptors, this compound disinhibits these GABAergic neurons, leading to increased GABA release[6][7][8]. This, in turn, enhances the inhibition of serotonergic neurons in the DRN, which are known to be "REM-off" neurons (i.e., they cease firing during REM sleep). The silencing of these serotonergic neurons is a critical step for the initiation and maintenance of REM sleep.
Other REM Sleep Suppressing Agents
SSRIs, such as fluoxetine, increase the synaptic concentration of serotonin by blocking its reuptake transporter. This leads to enhanced activation of various serotonin receptors, including the 5-HT1A autoreceptors on serotonergic neurons in the DRN and postsynaptic 5-HT1A receptors in other key REM-regulating areas like the laterodorsal tegmental nucleus (LDT)[2]. Activation of 5-HT1A autoreceptors in the DRN can paradoxically decrease the firing of serotonergic neurons, which would be expected to promote REM sleep. However, the systemic increase in serotonin also activates 5-HT1A receptors in the LDT, a key "REM-on" area, leading to an inhibition of cholinergic neurons and subsequent REM sleep suppression[2][9].
TCAs have a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine (B1679862). The increased synaptic levels of these monoamines contribute to REM sleep suppression through mechanisms similar to those of SSRIs and by enhancing noradrenergic signaling. Noradrenergic neurons in the locus coeruleus are also "REM-off" neurons, and increased norepinephrine levels further inhibit REM-on areas[10]. Additionally, many TCAs, including amitriptyline, possess anticholinergic and antihistaminergic properties, which can also contribute to the suppression of REM sleep and promote non-REM sleep[3].
MAOIs increase the synaptic availability of serotonin, norepinephrine, and dopamine (B1211576) by inhibiting the enzyme responsible for their degradation. This widespread increase in monoamines leads to a potent and sustained suppression of REM sleep, often to the point of complete elimination with chronic use[4]. The mechanism is thought to involve the strong and continuous activation of monoaminergic receptors that inhibit REM-on neuronal populations.
Experimental Protocols
The following sections provide an overview of the methodologies employed in key preclinical studies investigating the effects of these agents on sleep in rats.
General Experimental Workflow for Sleep Studies in Rats
A typical experimental workflow for assessing the effects of a compound on sleep architecture in rats involves several key stages:
Specific Methodologies
-
This compound:
-
Animal Model: Male Sprague-Dawley rats[1].
-
Surgery: Implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording[11].
-
Drug Administration: Intraperitoneal (i.p.) injection of this compound (10 and 30 mg/kg) at the beginning of the light period (the normal sleep period for rats)[1].
-
Sleep Recording and Analysis: Continuous EEG and EMG recordings for several hours post-injection. Sleep stages (Wake, NREM, REM) were scored manually or automatically, and the latency to and duration of each stage were quantified[1][11].
-
-
Fluoxetine (SSRI):
-
Animal Model: Adult male Wistar rats[2].
-
Surgery: Chronic implantation of electrodes for sleep recordings[2].
-
Drug Administration: Systemic i.p. administration of fluoxetine (3.0-12.0 µmol/kg) or direct microinfusion into specific brain regions like the dorsal raphe nucleus (DRN) or laterodorsal tegmental nucleus (LDT)[2].
-
Sleep Recording and Analysis: Polysomnographic recordings were analyzed to determine the time spent in each sleep stage and the latency to the first REM period[2].
-
-
Amitriptyline (TCA):
-
Animal Model: Male rats[3].
-
Surgery: Implantation of EEG and EMG electrodes[12].
-
Drug Administration: Intraperitoneal (i.p.) injection of amitriptyline (1, 5, or 15 mg/kg)[3].
-
Sleep Recording and Analysis: Continuous 24-hour recordings were scored for wakefulness, NREM sleep, and REM sleep. The duration of each state was quantified[3].
-
-
Phenelzine (MAOI):
-
Animal Model: While specific quantitative data in rats is less readily available in the provided search results, studies in humans demonstrate a profound and often complete suppression of REM sleep with chronic phenelzine treatment[4]. Preclinical studies would follow a similar protocol to those described above, with EEG/EMG recordings following drug administration to quantify the effects on sleep architecture.
-
Conclusion
This compound demonstrates a targeted and effective suppression of REM sleep, primarily by modulating the 5-HT7 receptor and consequently enhancing GABAergic inhibition of serotonergic "REM-off" neurons. This mechanism is more specific than that of traditional antidepressants. SSRIs like fluoxetine also modulate the serotonergic system, but through a different mechanism of reuptake inhibition, affecting a broader range of serotonin receptors. TCAs such as amitriptyline have a more complex pharmacological profile, impacting both serotonin and norepinephrine systems, as well as having direct anticholinergic and antihistaminergic effects. MAOIs produce the most potent, albeit non-selective, suppression of REM sleep by globally increasing monoamine levels.
The selective action of this compound on the 5-HT7 receptor presents a promising avenue for therapeutic interventions where targeted REM sleep suppression is desired, potentially with a more favorable side-effect profile compared to broader-acting agents. Further research is warranted to fully elucidate the clinical implications of this selective mechanism.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the brain structures involved in the acute effects of fluoxetine on REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute and chronic treatment with amitryptyline on the sleep-wake activity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of serotonin 5-HT7 receptor in regulating sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA release in the dorsal raphe nucleus: role in the control of REM sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. GABA release in the dorsal raphe nucleus: role in the control of REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of dorsal raphe nucleus serotonin 5-HT1A receptor in the regulation of REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of pontine A7 noradrenergic neurons is suppressed during REM sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Properties of SB-656104-A, a Novel 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo properties of SB-656104-A, a selective serotonin (B10506) 5-HT7 receptor antagonist, with its predecessor, SB-269970-A, and other notable 5-HT7 receptor antagonists. The data presented is compiled from various preclinical studies to offer an objective assessment of its improved in vivo profile, which is crucial for advancing research and development in therapeutic areas targeting the 5-HT7 receptor.
Executive Summary
This compound-A was developed from its parent compound, SB-269970-A, with the goal of enhancing its pharmacokinetic properties for in vivo applications. Research indicates that this compound-A exhibits a more favorable in vivo profile, characterized by a longer half-life and improved oral bioavailability, making it a more suitable tool for studying the physiological roles of the 5-HT7 receptor. This guide will delve into the comparative data supporting these improvements and place this compound-A in the context of other selective 5-HT7 antagonists such as lurasidone (B1662784) and vortioxetine.
Comparative In Vivo Data
The following tables summarize the key in vivo pharmacokinetic and pharmacodynamic parameters of this compound-A and its comparators.
Table 1: Comparative Pharmacokinetic Properties
| Compound | Species | Administration Route | Half-life (t½) | Key Findings |
| This compound-A | Rat | i.p. | ~1.4 hours | Moderate clearance. |
| SB-269970-A | Rat | i.v. | <0.5 hours | High clearance, short half-life, limiting its utility in in vivo studies. |
| Lurasidone | Rat | Not specified | Not specified | High affinity for 5-HT7 receptors.[1][2] |
| Vortioxetine | Rat | s.c. | Not specified | Occupies 5-HT7 receptors at higher doses.[3] |
| MC-230078 | Not specified | IV & PO | IV: 3.97 h, PO: 3.78 h | Moderate half-life.[4] |
Table 2: Comparative Pharmacodynamic Properties
| Compound | Animal Model | Efficacy Metric | Key Findings |
| This compound-A | Guinea Pig (5-CT-induced hypothermia) | ED₅₀ = 2 mg/kg (p.o.) | Potent antagonist activity in vivo.[1] |
| This compound-A | Rat (REM sleep) | Increased REM sleep latency and decreased total REM sleep | Demonstrates central nervous system activity. |
| SB-269970-A | Guinea Pig (5-CT-induced hypothermia) | ED₅₀ = 3 mg/kg | Similar potency to this compound-A in this model. |
| SB-269970-A | Rat (REM sleep) | Similar effects to this compound-A | Central nervous system activity demonstrated. |
| Lurasidone | Rat (various models) | Antipsychotic and antidepressant-like effects | High affinity for 5-HT7 receptors contributes to its pharmacological profile.[1][5] |
| Vortioxetine | Rat (circadian rhythm and episodic memory) | Modulates circadian rhythm and improves episodic memory | Effects are partly mediated by 5-HT7 receptor antagonism.[6] |
| MC-170073 & MC-230078 | Mouse (colitis models) | Ameliorated intestinal inflammation | Suggests a role for 5-HT7 receptors in inflammatory processes.[4][7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.
5-CT-Induced Hypothermia in Guinea Pigs
This pharmacodynamic model is used to assess the in vivo potency of 5-HT7 receptor antagonists.
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Housing: Animals are housed in a temperature-controlled environment.
-
Procedure:
-
Baseline rectal temperature is measured.
-
The test compound (e.g., this compound-A) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time, the 5-HT7 receptor agonist, 5-carboxamidotryptamine (B1209777) (5-CT), is administered to induce hypothermia.
-
Rectal temperature is monitored at regular intervals for a defined period.
-
-
Data Analysis: The ability of the antagonist to reverse the 5-CT-induced drop in body temperature is quantified, and the dose required to produce a 50% reversal (ED₅₀) is calculated.
Assessment of REM Sleep in Rats
This model evaluates the central nervous system effects of 5-HT7 receptor antagonists.
-
Animals: Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Housing: Animals are individually housed in recording chambers with a controlled light-dark cycle.
-
Procedure:
-
Following a recovery and acclimatization period, baseline sleep patterns are recorded.
-
The test compound or vehicle is administered at the beginning of the light (sleep) period.
-
EEG and EMG are continuously recorded for several hours.
-
-
Data Analysis: Sleep stages (wakefulness, non-REM sleep, and REM sleep) are scored. The latency to the first episode of REM sleep and the total duration of REM sleep are key parameters for comparison.
Visualizations
5-HT7 Receptor Signaling Pathway
Caption: Canonical Gs-coupled signaling pathway of the 5-HT7 receptor.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo assessment of 5-HT7 antagonists.
Conclusion
The available in vivo data demonstrates that this compound-A possesses improved pharmacokinetic properties compared to its predecessor, SB-269970-A, making it a more robust tool for preclinical research. Its demonstrated central nervous system activity and in vivo potency are comparable to or exceed that of other selective 5-HT7 receptor antagonists. This guide provides a foundational comparison to aid researchers in selecting the appropriate pharmacological tools for investigating the therapeutic potential of targeting the 5-HT7 receptor in various disease models. Further head-to-head comparative studies would be beneficial for a more definitive assessment of the relative in vivo profiles of these compounds.
References
- 1. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 2. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of 5-HT₇ receptors in vortioxetine's modulation of circadian rhythms and episodic memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 5-HT7 receptor antagonists modulate intestinal immune responses and reduce severity of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of SB-656104 and amisulpride
A Comparative Analysis of SB-656104 and Amisulpride (B195569) for Researchers
This guide provides a detailed , intended for researchers, scientists, and professionals in drug development. The comparison covers their mechanisms of action, pharmacological profiles, and pharmacokinetics, supported by experimental data.
Introduction and Overview
This compound is a novel, potent, and highly selective antagonist of the 5-HT₇ serotonin (B10506) receptor.[1][2][3] It has been investigated primarily for its role in the central nervous system, particularly in the modulation of REM sleep, suggesting potential therapeutic applications in mood disorders.[1][2][4]
Amisulpride is a substituted benzamide (B126) derivative that acts as an atypical antipsychotic and antidepressant.[5][6] Its clinical utility stems from its selective antagonism of dopamine (B1211576) D₂ and D₃ receptors, with a unique dose-dependent mechanism of action.[5][7][8] It is used in the treatment of schizophrenia, psychosis, and dysthymia.[6][9]
Mechanism of Action and Signaling Pathways
The fundamental difference between the two compounds lies in their primary molecular targets and the signaling cascades they modulate.
This compound: A Selective 5-HT₇ Receptor Antagonist
This compound functions as a competitive antagonist at the 5-HT₇ receptor.[2][4] This G-protein coupled receptor (GPCR) is positively coupled to adenylyl cyclase. By blocking the binding of serotonin (5-HT), this compound prevents the Gαs-mediated stimulation of adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP) and subsequent downstream signaling.[2][4]
Amisulpride: A Dose-Dependent D₂/D₃ Receptor Antagonist
Amisulpride exhibits a more complex, dual-action mechanism targeting dopamine D₂ and D₃ receptors.[5][6][10]
-
At low doses (50-300 mg/day): It preferentially blocks presynaptic D₂/D₃ autoreceptors. These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, amisulpride increases dopaminergic transmission, which is believed to alleviate negative and depressive symptoms.[6][7][8][11]
-
At high doses (400-800 mg/day): It acts as a conventional antagonist at postsynaptic D₂/D₃ receptors, particularly in the limbic system.[5][11] This action inhibits dopaminergic hyperactivity, treating the positive symptoms of psychosis.[5][6][11]
The D₂ receptor is a Gi/o-coupled GPCR. Its activation inhibits adenylyl cyclase, decreases cAMP levels, and modulates ion channel activity.[12][[“]][14] Amisulpride blocks these effects. Furthermore, recent studies have shown that amisulpride is also a potent antagonist of 5-HT₇ and 5-HT₂B receptors, which may contribute to its antidepressant properties.[9][15]
Comparative Pharmacological Profile
The binding affinities of this compound and amisulpride for various receptors highlight their distinct selectivity profiles.
| Receptor Target | This compound Affinity (pKi) | Amisulpride Affinity (Ki, nM) | Primary Effect |
| 5-HT₇ | 8.7 ± 0.1 (human)[1][2] | 11.5[9][15] | Antagonist |
| Dopamine D₂ | Low Affinity | 2.8 - 3.0[9][10] | Antagonist |
| Dopamine D₃ | Low Affinity | 3.2 - 3.5[9][10] | Antagonist |
| 5-HT₁D | 7.6[1] | Low Affinity | Antagonist |
| 5-HT₂B | Low Affinity | 13.0[9] | Antagonist |
| Other Receptors | Negligible affinity for other 5-HT, adrenergic, cholinergic, or dopaminergic receptors.[1] | Negligible affinity for D₁, D₄, D₅, other 5-HT, adrenergic, H₁, or cholinergic receptors.[5][6] | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates stronger binding affinity.
Comparative Pharmacokinetic Profile
The pharmacokinetic properties of the two compounds differ significantly, although data for this compound is primarily from preclinical animal models.
| Parameter | This compound (in Rats) | Amisulpride (in Humans) |
| Oral Bioavailability | 16%[1] | 48%[5][8][9] |
| Elimination Half-life (t½) | ~1.4 - 2.0 hours[1][2] | ~12 hours[8][9] |
| Plasma Protein Binding | Not specified | 16-17%[8][9] |
| Metabolism | Not specified | Minimal, not via CYP450 enzymes.[5] |
| Primary Excretion Route | Not specified | Urine and feces, primarily as unchanged drug.[5][9] |
| CNS Penetration | Yes, Brain:Blood ratio of 0.9:1.[1][2] | Yes, acts on CNS receptors. |
Key Experimental Protocols
Radioligand Binding Assay
A standard method to determine the binding affinity (Ki) of a compound for a specific receptor is the radioligand binding assay. This in vitro technique measures the ability of a test compound (the "competitor," e.g., this compound or amisulpride) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT₇ receptor) are prepared and isolated.[1]
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-SB-269970 for the 5-HT₇ receptor) and varying concentrations of the unlabeled test compound.[1]
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. An IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Summary and Conclusion
This compound and amisulpride are pharmacologically distinct compounds with different primary targets, mechanisms of action, and pharmacokinetic profiles.
-
This compound is a highly selective research tool for probing the function of the 5-HT₇ receptor . Its preclinical profile shows good CNS penetration but a short half-life and lower oral bioavailability in rats.
-
Amisulpride is an established therapeutic agent with a complex profile, acting primarily as a D₂/D₃ antagonist with a unique dose-dependent effect on dopaminergic transmission. Its additional antagonism at 5-HT₇ receptors may contribute to its broad efficacy. It possesses a more favorable pharmacokinetic profile in humans for clinical use, including a longer half-life and higher bioavailability.
This comparative guide highlights the distinct properties of each compound, providing a foundation for further research and development in their respective therapeutic areas.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 8. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amisulpride - Wikipedia [en.wikipedia.org]
- 10. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Choosing Your Tool: A Comparative Guide to SB-656104 and SB-269970 for In Vivo 5-HT7 Receptor Studies
For researchers investigating the role of the 5-hydroxytryptamine-7 (5-HT7) receptor in vivo, the selection of a suitable antagonist is critical for generating reliable and interpretable data. Both SB-269970 and SB-656104 are potent and selective antagonists of the 5-HT7 receptor, but key differences in their pharmacokinetic profiles make this compound the superior choice for most in vivo applications. This guide provides a detailed comparison to inform your selection process.
The primary limitation of SB-269970 for in vivo research is its short half-life and rapid clearance from the blood.[1][2] In response to this, a focused structure-activity relationship (SAR) study was initiated based on SB-269970, which led to the development of this compound.[1][3] this compound was specifically designed to retain high potency and selectivity for the 5-HT7 receptor while possessing an improved pharmacokinetic profile, making it a more robust tool for in vivo experiments.[3][4]
At a Glance: Key In Vitro and In Vivo Properties
A direct comparison of the pharmacological and pharmacokinetic data reveals the advantages of this compound for studies requiring sustained receptor antagonism.
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | SB-269970 | Reference |
| Affinity (pKi) for h5-HT7(a) | 8.7 ± 0.1 | 8.9 ± 0.1 | [1][2] |
| Antagonist Potency (pA2) | 8.5 | 8.8 | [1][2] |
| In Vivo Efficacy (ED50) | 2 mg/kg | 2.96 mg/kg | [1][2] |
| (5-CT-induced hypothermia model) |
Table 2: Comparative Pharmacokinetic Profile in Rats
| Parameter | This compound | SB-269970 | Reference |
| Half-life (t1/2) | ~1.4 hours | < 0.5 hours | [1] |
| Blood Clearance (CLb) | 57 ± 4 ml/min/kg | ~140 ml/min/kg | [1][2] |
| CNS Penetration (Brain:Blood Ratio) | 0.9 : 1 | 0.83 : 1 | [1][2] |
| Oral Bioavailability | 16% | Not Reported | [1] |
The data clearly indicates that while both compounds are highly potent and CNS penetrant, this compound has a significantly longer half-life (approximately three-fold longer) and lower blood clearance.[1] This improved pharmacokinetic profile ensures more stable and sustained compound exposure in vivo, which is crucial for behavioral studies and other experiments conducted over extended periods.
Rationale for Development
The development of this compound was a direct result of the pharmacokinetic limitations of SB-269970. The following diagram illustrates the logical progression from the initial tool compound to the improved version.
Caption: Development pathway from SB-269970 to this compound.
5-HT7 Receptor Signaling Pathway
Both compounds exert their effects by blocking the 5-HT7 receptor, which is a Gs-protein coupled receptor that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Simplified 5-HT7 receptor signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon previous findings. Below are summaries of key experimental protocols used in the characterization of both compounds.
Pharmacokinetic Studies in Rats
-
Objective: To determine the disposition kinetics, half-life, clearance, and CNS penetration of the compounds.
-
Animal Model: Male Sprague-Dawley rats, surgically equipped with cannulas in the jugular and femoral veins.
-
Intravenous (i.v.) Administration Protocol:
-
The compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., 0.9% saline with 10% Captisol).
-
The solution is administered as a constant rate infusion via the femoral vein to achieve a target dose (e.g., 1 mg/kg).
-
Serial blood samples are collected from the jugular vein at multiple time points.
-
For CNS penetration, brain tissue is collected at the end of the study.
-
Blood and brain homogenate samples are analyzed for compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Intraperitoneal (i.p.) Administration Protocol:
-
The compound is dissolved in an appropriate vehicle.
-
A single dose (e.g., 10 mg/kg) is administered via i.p. injection.
-
Animals are sacrificed at various time points, and blood and brain samples are collected.
-
Compound concentrations are determined to calculate parameters like half-life (t1/2).[1]
-
In Vivo Pharmacodynamics: 5-CT-Induced Hypothermia in Guinea Pigs
-
Objective: To assess the in vivo antagonist activity and potency (ED50) of the compounds at the 5-HT7 receptor.
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Protocol:
-
Baseline body temperature is measured using a rectal probe.
-
The antagonist (this compound or SB-269970) or vehicle is administered i.p. at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
After a set pretreatment time (e.g., 60 minutes), the 5-HT7 agonist 5-carboxamidotryptamine (B1209777) (5-CT) is administered i.p. (e.g., 0.3 mg/kg) to induce hypothermia.
-
Body temperature is monitored at regular intervals for several hours post-5-CT administration.
-
The ability of the antagonist to reverse the 5-CT-induced drop in temperature is quantified, and the ED50 (the dose required to achieve 50% of the maximal effect) is calculated.[1][2]
-
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for the 5-HT7 receptor and their selectivity versus other receptor subtypes.
-
Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human cloned 5-HT7(a) receptor.
-
Protocol:
-
Cell membranes are incubated with a specific radioligand (e.g., [3H]-SB-269970 or [3H]-5-CT).
-
Varying concentrations of the test compound (this compound or SB-269970) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the membranes are washed to separate bound from unbound radioligand.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The data are used to calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Ki).
-
The same procedure is repeated for a panel of other receptors to determine the selectivity profile.[1][2][5]
-
Conclusion
For researchers conducting in vivo studies, this compound is the recommended tool compound for antagonizing the 5-HT7 receptor. It was rationally designed to overcome the primary drawback of its predecessor, SB-269970, namely a very short in vivo half-life.[1] this compound offers a comparable high potency and selectivity profile but provides a more favorable pharmacokinetic profile with a longer half-life and lower clearance.[1] This ensures more stable and sustained target engagement, leading to more reliable and easily interpretable results in behavioral and other long-duration in vivo experiments.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SB-656104: A Guide for Laboratory Professionals
Understanding SB-656104: Key Characteristics
This compound-A is identified as a potent and selective 5-HT7 receptor antagonist.[1][2][3] It is a heterocyclic compound, specifically an indole (B1671886) derivative, that has been studied for its effects on REM sleep and potential therapeutic applications in conditions like migraine.[1][4] While a specific Safety Data Sheet (SDS) with disposal instructions is not publicly available, the known characteristics of the compound and its use in research settings necessitate careful handling and disposal as a potentially hazardous chemical waste.
| Characteristic | Description | Source |
| Chemical Class | Heterocyclic compound, Indole derivative, Sulfonamide | [2] |
| Primary Hazard | Biologically active compound targeting serotonin (B10506) receptors. Potential for unknown toxicological properties. | [1][4] |
| Physical Form | Likely a solid, often dissolved in solvents like saline with Captisol for in vivo studies. | [1] |
| Solubility | Soluble in 0.9% (w v−1) saline, containing 10% (w v−1) Captisol. | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of laboratory chemical waste and should be followed in the absence of specific instructions from a certified Safety Data Sheet for this compound.
1. Waste Identification and Segregation:
-
Categorize as Hazardous Chemical Waste: Due to its biological activity and the potential for unknown hazards, all waste contaminated with this compound should be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous trash or other waste streams.[5][6] Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any material used to clean up spills.
-
Liquid Waste: This includes unused solutions of this compound, solvents used to dissolve the compound, and any aqueous solutions from experiments. Halogenated and non-halogenated solvent wastes should be collected separately if applicable.[7]
-
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[8]
2. Proper Containerization:
-
Use Compatible Containers: Waste containers must be made of a material that is compatible with the chemical waste being collected.[5] For this compound solutions, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Secure and Leak-Proof: Ensure all waste containers have secure, tight-fitting lids to prevent spills and evaporation.[5] Containers should be kept closed except when adding waste.[7][9]
-
Secondary Containment: Store waste containers in a designated secondary containment area, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[5][7]
3. Accurate Labeling:
-
Label Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[7]
-
Complete Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "(6-((R)-2-[2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl]-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride)" or "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The Principal Investigator's name and laboratory location.[10]
-
Any known hazard characteristics (e.g., "Toxic").
-
4. Safe Storage:
-
Designated Accumulation Area: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9]
-
Follow Accumulation Limits: Be aware of the maximum volume of hazardous waste (typically up to 55 gallons) and acutely toxic waste (one quart) that can be stored in an SAA.[7][9]
-
Regular Inspections: Periodically inspect waste storage areas for any signs of leaks, container degradation, or improper labeling.[5]
5. Disposal and Removal:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound waste down the drain or in the regular trash.[11] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting waste collection and any associated documentation.[9]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures are critical for safe handling and waste generation:
-
Weighing and Solution Preparation: Conduct all weighing of solid this compound and preparation of solutions within a chemical fume hood to minimize inhalation exposure.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, including a lab coat, gloves, and safety goggles. Use an absorbent material to contain the spill, then decontaminate the area. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. danielshealth.com [danielshealth.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. gzlabfurniture.com [gzlabfurniture.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. va.gov [va.gov]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling SB-656104
Disclaimer: This document provides essential safety and logistical information for handling the research compound SB-656104. As a specific Safety Data Sheet (SDS) is not publicly available, this guidance is based on best practices for handling potent, novel chemical compounds in a laboratory setting.[1][2] Researchers, scientists, and drug development professionals should use this information to supplement a thorough risk assessment and adhere to all institutional and regulatory safety protocols.
I. Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potent research compounds like this compound. The selection of PPE should be informed by a risk assessment considering the quantity of the compound, its physical form (e.g., powder or solution), and the specific laboratory procedure being performed.[3][4][5]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Safety glasses or goggles (if not using a full-face respirator).[3][4] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide an essential barrier against contamination.[3][6] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure.- Flame-resistant lab coat.- Chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile).[4][7] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills necessitates robust eye and skin protection.[4] |
| General Laboratory Operations | - Lab coat.- Safety glasses with side shields.- Nitrile gloves.- Closed-toe shoes.[4][7] | Establishes a baseline of safety for all laboratory activities to protect against incidental contact and spills. |
II. Operational Plan: Step-by-Step Handling Procedures
A structured operational plan is essential for the safe handling of this compound from receipt to disposal.[4]
1. Preparation and Planning:
-
Conduct a Risk Assessment: Before any handling, perform a thorough risk assessment for the planned experiment.[2][8]
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1][4]
-
Gather Materials: Assemble all necessary equipment, PPE, and waste disposal containers before starting work.[4]
-
Review Documentation: If any internal or supplier information is available, review it thoroughly. Always have access to general chemical safety resources.[2][9]
2. Handling the Compound:
-
Weighing: When weighing the solid form of this compound, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the powder slowly to avoid splashing.[4][7]
-
Experimental Use: Conduct all manipulations of this compound within the designated and controlled area.
3. Decontamination:
-
Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) after completing work.
-
Equipment: Clean all reusable equipment according to your laboratory's standard operating procedures for handling potent compounds.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[3] As the specific hazards of this compound are not fully characterized, it is prudent to treat all waste as hazardous.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | - Dispose of through a certified hazardous waste vendor.- Label the container clearly with the compound name and "Hazardous Waste."[3] | Prevents the release of a potent, uncharacterized compound into the environment. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[3] | Minimizes the risk of exposure from residual compound on labware. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste."[3] | Prevents secondary contamination from used protective equipment. |
Note: Never dispose of this compound or contaminated materials down the drain or in the regular trash.[10][11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
IV. Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for the safe handling of this compound, incorporating key safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
- 1. twu.edu [twu.edu]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agnopharma.com [agnopharma.com]
- 6. aiha.org [aiha.org]
- 7. gz-supplies.com [gz-supplies.com]
- 8. acs.org [acs.org]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
